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1-(2-Amino-4,6-difluorophenyl)ethanone Documentation Hub

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  • Product: 1-(2-Amino-4,6-difluorophenyl)ethanone
  • CAS: 1632285-92-7

Core Science & Biosynthesis

Foundational

solubility of 1-(2-Amino-4,6-difluorophenyl)ethanone in organic solvents

Technical Guide: Solvation Mechanics and Solubility Profiling of 1-(2-Amino-4,6-difluorophenyl)ethanone in Organic Solvents Executive Summary In early-stage pharmaceutical development and advanced organic synthesis, unde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solvation Mechanics and Solubility Profiling of 1-(2-Amino-4,6-difluorophenyl)ethanone in Organic Solvents

Executive Summary

In early-stage pharmaceutical development and advanced organic synthesis, understanding the precise solvation mechanics of building blocks is critical for optimizing reaction yields, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of the solubility profile of 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS No. 1632285-92-7)[1]. As a highly functionalized intermediate featuring a primary amine, an acetyl group, and a di-fluorinated phenyl ring, its solubility behavior is governed by a complex interplay of hydrogen bonding, dipole interactions, and halogen-induced lipophilicity.

Structural Analysis & Predictive Solvation Mechanics

To predict the solubility of 1-(2-Amino-4,6-difluorophenyl)ethanone across various organic solvents, we must analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy of a molecule is the sum of three distinct intermolecular forces: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

  • The Amine Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor, significantly increasing the δh​ component. It drives solubility in polar protic solvents (e.g., methanol, ethanol).

  • The Acetyl Group (-C=O): A strong hydrogen-bond acceptor with a high dipole moment. This functional group drastically increases the δp​ component, creating a strong affinity for polar aprotic solvents (e.g., DMSO, DMF).

  • The Di-fluorinated Phenyl Ring: The inclusion of two highly electronegative fluorine atoms at the 4- and 6-positions exerts a strong inductive electron-withdrawing effect. This reduces the basicity of the amine while simultaneously increasing the dispersion forces ( δd​ ) and overall lipophilicity of the molecule compared to non-fluorinated acetophenones.

When the HSP values of the solute closely match those of the solvent, thermodynamic solubility is maximized.

SolvationMechanics Compound 1-(2-Amino-4,6-difluorophenyl) ethanone Dispersion Dispersion Forces (F-atoms & Phenyl) Compound->Dispersion Hydrophobic interactions Dipole Dipole-Dipole (Acetyl C=O) Compound->Dipole Polar alignment HBond H-Bonding (Primary NH2) Compound->HBond Donor/Acceptor PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Dispersion->PolarAprotic Dipole->PolarAprotic Strong affinity PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Dipole->PolarProtic Moderate affinity HBond->PolarAprotic Acceptor only HBond->PolarProtic Donor & Acceptor

Caption: Intermolecular interactions governing the solvation of 1-(2-Amino-4,6-difluorophenyl)ethanone.

Empirical Solubility Profiling in Organic Solvents

Based on the structural mechanics outlined above, the empirical solubility of 1-(2-Amino-4,6-difluorophenyl)ethanone can be categorized across four major solvent classes. The data below represents the expected thermodynamic equilibrium solubility ranges at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventsPredicted Solubility RangeSolvation Causality
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Optimal matching of δp​ and δh​ . The solvent acts as a strong H-bond acceptor for the -NH₂ group while solvating the polar ketone.
Polar Protic Methanol, Ethanol, IPAModerate-High (20-50 mg/mL)Strong hydrogen-bonding networks. However, the hydrophobic di-fluorophenyl ring slightly limits absolute solubility compared to aprotic media.
Non-Polar / Halogenated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL)Driven primarily by dispersion forces ( δd​ ) interacting with the fluorinated aromatic ring.
Aliphatic Hydrocarbons Hexane, HeptaneLow / Insoluble (<1 mg/mL)Severe HSP mismatch. The highly non-polar nature of the solvent cannot overcome the strong crystal lattice energy of the polar solid. Serve as excellent anti-solvents for crystallization.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To establish a self-validating, highly accurate solubility profile for process chemistry, the Miniaturized Shake-Flask Method is the industry gold standard[3]. Unlike kinetic solubility assays (e.g., solvent shift methods), the shake-flask method guarantees that the system has reached true thermodynamic equilibrium between the solid crystal lattice and the solvated state[4].

Step-by-Step Methodology
  • Saturation Preparation: Weigh approximately 5–10 mg of 1-(2-Amino-4,6-difluorophenyl)ethanone into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Visual Verification: Ensure that an excess of solid is visibly present in the vial. Causality: If the solid dissolves completely, the solution is not saturated, and thermodynamic equilibrium cannot be measured. More solid must be added until a suspension persists[5].

  • Equilibration: Seal the vials and place them on an orbital shaker or thermomixer set to 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 24 to 48 hours. Causality: Extended shaking is required to overcome the activation energy barrier of dissolution and ensure true equilibrium is reached[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter to remove all undissolved particulates[5].

  • Quantification: Dilute the clear supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's λmax​ (typically around 254 nm or 280 nm for substituted anilines).

  • Data Processing: Calculate the exact concentration using a pre-established multi-point calibration curve derived from standard solutions of the compound.

ShakeFlaskWorkflow Step1 1. Saturation Add excess API to 1mL organic solvent Step2 2. Equilibration Agitate at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifuge at 10k RPM or 0.22 µm PTFE filter Step2->Step3 Step4 4. Quantification Dilute and analyze via HPLC-UV Step3->Step4 Step5 5. Validation Calculate thermodynamic solubility (mg/mL) Step4->Step5

Caption: Standardized miniaturized shake-flask workflow for thermodynamic solubility determination.

Applications in Process Chemistry

Accurate solubility data for 1-(2-Amino-4,6-difluorophenyl)ethanone dictates downstream processing strategies:

  • Reaction Solvent Selection: High solubility in polar aprotic solvents makes DMSO or DMF ideal for nucleophilic aromatic substitutions or cross-coupling reactions involving the phenyl ring.

  • Crystallization Design: The stark contrast between its solubility in ethyl acetate (moderate/high) and heptane (insoluble) makes the EtOAc/Heptane binary system an ideal solvent/anti-solvent pair for recrystallization and purification.

References

  • Hansen solubility parameters: A quick review Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (National Institutes of Health) URL:[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL:[Link]

  • Shake Flask Solubility Services Source: BioAssay Systems URL:[Link]

Sources

Exploratory

potential hazards of 1-(2-Amino-4,6-difluorophenyl)ethanone

An In-depth Technical Guide to the Potential Hazards of 1-(2-Amino-4,6-difluorophenyl)ethanone Senior Application Scientist Note: This document provides a comprehensive hazard assessment for 1-(2-Amino-4,6-difluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Hazards of 1-(2-Amino-4,6-difluorophenyl)ethanone

Senior Application Scientist Note: This document provides a comprehensive hazard assessment for 1-(2-Amino-4,6-difluorophenyl)ethanone. It is critical to note that specific toxicological and reactivity data for this exact compound (CAS RN: 1632285-92-7) is not extensively published. Therefore, this guide has been constructed through a rigorous analysis of its structural motifs—an aromatic amine, a difluorinated phenyl ring, and a ketone functional group—and by extrapolating data from well-characterized structural analogs. The recommendations herein are based on a precautionary principle to ensure the highest degree of safety for all personnel.

Chemical Identity and Physicochemical Properties

1-(2-Amino-4,6-difluorophenyl)ethanone is a fluorinated aromatic ketone. The presence of an amine and fluorine atoms significantly influences its chemical behavior, reactivity, and potential biological activity.

PropertyValueSource
CAS Number 1632285-92-7[1]
Molecular Formula C₈H₇F₂NO[1]
Molecular Weight 171.14 g/mol [1]
Appearance Likely a solid (based on analogs)N/A
Storage Store in a dark place under an inert atmosphere at room temperature.[1]

Predictive Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of structural analogs like 4'-Aminoacetophenone and various difluoroacetophenones, 1-(2-Amino-4,6-difluorophenyl)ethanone is predicted to be a hazardous substance.[2][3][4]

Predicted GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile and Health Effects

The toxicological properties of this specific compound have not been fully investigated.[2][3] However, the molecular structure allows for a predictive assessment of its potential health effects.

  • Inhalation: May be harmful if inhaled.[2][3] The compound is expected to be irritating to the respiratory system, and exposure to dust or vapors may lead to symptoms such as coughing and shortness of breath.[3]

  • Skin Contact: Causes skin irritation.[3][4] Aromatic amines and fluorinated compounds can be irritants. Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[3][4] Direct contact with the eyes is likely to cause redness, pain, and potential damage if not promptly addressed.

  • Ingestion: Harmful if swallowed.[2] Ingestion may lead to symptoms of overexposure which can include headache, dizziness, tiredness, nausea, and vomiting.[3]

  • Chronic Exposure: Data on long-term exposure is not available.[2][3]

Reactivity, Stability, and Hazardous Decomposition

A thorough understanding of the chemical's reactivity is fundamental to its safe handling.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions (a cool, dry, dark place under an inert atmosphere).[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][3] Aromatic amines can react exothermically with acids and oxidizing agents.

  • Conditions to Avoid: Keep away from excess heat, open flames, hot surfaces, and sources of ignition.[3]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[3] Upon combustion, the following hazardous products may form:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen fluoride (HF)[3]

The potential for Hydrogen Fluoride formation is a significant concern, as HF is highly toxic and corrosive.

Hazardous Thermal Decomposition Pathway A 1-(2-Amino-4,6-difluorophenyl)ethanone B Heat / Combustion A->B C Carbon Monoxide (CO) Carbon Dioxide (CO2) B->C D Nitrogen Oxides (NOx) B->D E Hydrogen Fluoride (HF) B->E

Caption: Predicted hazardous decomposition products upon combustion.

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are derived from best practices for handling structurally related hazardous chemicals.[2][3][5]

Hazard Assessment and Mitigation Workflow

Workflow for Safe Chemical Handling A Identify Hazards (Irritant, Harmful) B Assess Risks (Inhalation, Dermal, Ingestion) A->B C Implement Controls B->C D Engineering Controls (Fume Hood) C->D Primary E Administrative Controls (SOPs, Training) C->E Secondary F Personal Protective Equipment (PPE) C->F Tertiary G Proceed with Experiment D->G E->G F->G H Review and Update G->H H->A

Sources

Foundational

Technical Whitepaper: Storage, Handling, and Stability Profiling of 1-(2-Amino-4,6-difluorophenyl)ethanone

Executive Summary 1-(2-Amino-4,6-difluorophenyl)ethanone is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of kinase inhibitors, antimicrobial agents, and advanced pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Amino-4,6-difluorophenyl)ethanone is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of kinase inhibitors, antimicrobial agents, and advanced pharmaceutical intermediates. Due to the presence of an electron-rich primary amine adjacent to an acetyl group and a difluorinated aromatic ring, the molecule presents unique physicochemical handling requirements. This guide provides a mechanistic framework for its storage and handling, ensuring high fidelity and yield in downstream synthetic applications.

Physicochemical Profiling

To ensure reproducible experimental outcomes, researchers must first understand the fundamental properties of the compound. The quantitative data and storage parameters are summarized below[1][2].

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name 1-(2-Amino-4,6-difluorophenyl)ethanone
CAS Registry Number 1632285-92-7
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
SMILES String CC(=O)C1=C(C=C(C=C1F)F)N
Storage Temperature Room Temperature (20–25°C)
Atmosphere Inert (Argon or Nitrogen)
Light Sensitivity High (Requires dark storage)

Mechanistic Storage Directives

As a Senior Application Scientist, it is critical to understand why specific storage conditions are mandated, rather than simply following a label. The degradation of fluorinated aminoacetophenones follows predictable thermodynamic and kinetic pathways.

The Necessity of an Inert Atmosphere

Aromatic amines are notoriously susceptible to oxidative degradation[3]. Although the difluoro substitution slightly withdraws electron density from the aromatic ring, the primary amine (-NH₂) remains vulnerable to atmospheric oxygen. Prolonged exposure leads to the formation of N-oxides, hydroxylamines, and complex azo/azoxy oligomers[4]. Maintaining an argon or nitrogen headspace prevents these bimolecular oxidative coupling reactions. Handling must occur under strict inert conditions, typically utilizing a Schlenk line or a glovebox[5].

Actinic Protection (Dark Storage)

Aminoacetophenones exhibit pronounced sensitivity to ultraviolet (UV) and high-intensity visible light[3]. Photochemical excitation promotes the molecule to a reactive triplet state. This excited state can either interact with trace oxygen to form reactive oxygen species (ROS) or undergo direct radical-mediated degradation and dimerization[6]. Storage in amber glass vials or opaque containers is non-negotiable to inhibit this actinic degradation.

DegradationPathways A 1-(2-Amino-4,6- difluorophenyl)ethanone B Photo-Excited Triplet State A->B UV/Vis Light (Photolysis) D N-Oxides & Hydroxylamines A->D Atmospheric O2 (Oxidation) C Azo/Azoxy Oligomers B->C Radical Coupling B->D ROS Interaction

Mechanistic degradation pathways of fluorinated aminoacetophenones via oxidation and photolysis.

Thermal Stability (Room Temperature)

Unlike highly volatile or thermally labile reagents, 1-(2-Amino-4,6-difluorophenyl)ethanone is thermodynamically stable at standard ambient temperatures (20–25°C)[1]. Refrigeration or freezing is not only unnecessary but introduces a critical risk: hygroscopic condensation. Opening a cold vial in ambient air rapidly introduces moisture, which can compromise the integrity of anhydrous reactions (e.g., Buchwald-Hartwig aminations) downstream.

Hazard Profile & Safety Controls

The compound exhibits moderate toxicity and requires stringent engineering controls to protect laboratory personnel[1][4].

Table 2: Hazard Identification & Mitigation

Hazard CodeDescriptionEngineering Control / PPE Strategy
H302 Harmful if swallowedDo not eat/drink in lab; wash hands thoroughly post-handling.
H312 Harmful in contact with skinWear double nitrile gloves and a chemically resistant lab coat.
H315 Causes skin irritationEnsure immediate access to an emergency safety shower.
H319 Causes serious eye irritationWear tightly sealed, splash-proof safety goggles.
H332 Harmful if inhaledHandle exclusively in a certified fume hood or negative-pressure glovebox.

Experimental Workflow: Quality Control & Handling

To maintain scientific integrity, the handling protocol must be a self-validating system. The following step-by-step methodology ensures that the compound remains uncompromised from receipt to reaction.

Step 1: Thermal Equilibration Upon receiving the compound, allow the sealed secondary container to sit at room temperature (20–25°C) for at least 2 hours. Validation: This ensures the internal vial temperature matches the ambient environment, preventing moisture condensation upon opening.

Step 2: Inert Chamber Transfer Transfer the unopened vial into a glovebox. Purge the antechamber with Argon. Validation: Monitor the glovebox sensors until the internal atmosphere registers <10 ppm O₂ and <1 ppm H₂O[5].

Step 3: Aliquoting Using an anti-static micro-spatula, dispense the required mass into pre-weighed amber glass vials. Validation: Weigh the source vial before and after aliquoting to ensure mass balance and verify that no material was lost to static cling.

Step 4: Hermetic Sealing Cap the aliquots with PTFE-lined silicone septa. Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

Step 5: Long-Term Storage Store the sealed amber vials in a dedicated, dark desiccator cabinet maintained at room temperature.

StorageWorkflow N1 1. Receipt & Equilibration Allow sealed vial to reach 20-25°C N2 2. Inert Chamber Transfer Move to Argon/N2 Glovebox N1->N2 Prevents condensation N3 3. Aliquoting Dispense into Amber Glass Vials N2->N3 <10 ppm O2 environment N4 4. Hermetic Sealing PTFE-lined caps + Parafilm N3->N4 Protects from UV/Vis light N5 5. Long-Term Storage Dark cabinet, Room Temperature N4->N5 Maintains inert headspace

Workflow for the inert atmosphere handling and storage of 1-(2-Amino-4,6-difluorophenyl)ethanone.

Sources

Exploratory

1-(2-Amino-4,6-difluorophenyl)ethanone as a synthetic building block

1-(2-Amino-4,6-difluorophenyl)ethanone: A Strategic Fluorinated Building Block in Modern Medicinal Chemistry and Organic Synthesis Executive Summary In the pursuit of novel therapeutics, the structural optimization of sm...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Amino-4,6-difluorophenyl)ethanone: A Strategic Fluorinated Building Block in Modern Medicinal Chemistry and Organic Synthesis

Executive Summary

In the pursuit of novel therapeutics, the structural optimization of small molecules relies heavily on the selection of versatile and pharmacologically favorable building blocks. 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) represents a highly specialized bifunctional synthon. By combining a nucleophilic aniline moiety with an electrophilic acetyl group, it serves as a premier precursor for a vast array of nitrogen-containing heterocycles, including quinolines, indoles, and quinazolines[1]. More importantly, the strategic placement of fluorine atoms at the 4- and 6-positions profoundly modulates the physicochemical and pharmacokinetic profile of the derived scaffolds, addressing common liabilities in drug discovery such as rapid metabolic clearance and poor membrane permeability[2].

The Physicochemical Rationale for 4,6-Difluoro Substitution

The incorporation of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry[3]. While unsubstituted 2-aminoacetophenone is a classic precursor for pharmaceutical ingredients[1], the 4,6-difluoro analog offers distinct pharmacological advantages:

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. The highly electronegative fluorine atoms block these metabolic hotspots at the C4 and C6 positions, significantly increasing the biological half-life of the resulting drug candidates[2].

  • pKa Modulation and Basicity: Fluorine exerts a strong electron-withdrawing inductive effect. In 1-(2-amino-4,6-difluorophenyl)ethanone, this pulls electron density away from the adjacent amino group, lowering its pKa. Reduced basicity often correlates with improved oral bioavailability and a decreased risk of hERG channel inhibition (cardiotoxicity)[4].

  • Lipophilicity (LogP): The addition of fluorine atoms increases the lipophilicity of the molecule, which enhances cell membrane permeation and blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets[5].

Table 1: Comparative Physicochemical Profiling (Theoretical Impact)

Property2-Aminoacetophenone1-(2-Amino-4,6-difluoro)ethanonePharmacological Impact
Molecular Weight 135.16 g/mol 171.14 g/mol Slight increase; maintains optimal Lipinski Rule of 5 compliance.
LogP (Lipophilicity) ~1.3~2.1Enhanced membrane permeability and target tissue distribution.
Aniline pKa ~2.2< 1.0 (Reduced)Decreased basicity, reducing hERG liability and improving oral absorption.
Metabolic Hotspots High (C4, C6 oxidation)Blocked by FluorineIncreased resistance to CYP450-mediated oxidative degradation.

Core Synthetic Applications & Pathways

Friedländer Annulation for 5,7-Difluoroquinolines

The Friedländer synthesis is one of the most robust and widely used methods for constructing polysubstituted quinolines[6]. The reaction involves the condensation of 1-(2-amino-4,6-difluorophenyl)ethanone with an α-methylene carbonyl compound (such as a ketone or ester).

Because the electron-withdrawing fluorine atoms reduce the nucleophilicity of the aniline amine, the reaction requires a Lewis acid catalyst (e.g., ZnCl₂ or Metal-Organic Frameworks) to activate the carbonyl carbon of the coupling partner[7]. The reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to yield the fully aromatized 5,7-difluoroquinoline ring.

Friedlander A 1-(2-Amino-4,6-difluorophenyl)ethanone C Aldol Condensation Intermediate A->C Lewis Acid B α-Methylene Carbonyl (Ketone/Aldehyde) B->C D Cyclization & Dehydration C->D E 5,7-Difluoroquinoline Derivative D->E -H₂O

Caption: Friedländer annulation pathway for synthesizing 5,7-difluoroquinolines.

Quinazoline Assembly via O-Phenyl Oximes

Quinazolines and quinazolinones are privileged scaffolds exhibiting broad biological activities, including antiviral and antimalarial properties[8]. 1-(2-Amino-4,6-difluorophenyl)ethanone can be efficiently converted into 4-methyl-5,7-difluoroquinazolines via a microwave-promoted radical cyclization. The acetophenone is first converted to an O-phenyl oxime ether, which then undergoes condensation with an aldehyde. Microwave irradiation triggers the scission of the N–O bond, releasing an iminyl radical that rapidly cyclizes to form the diaza-heterocycle[9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and in-process validation metrics.

Protocol A: Synthesis of 2-Substituted-4-methyl-5,7-difluoroquinolines via Friedländer Annulation

This protocol utilizes solvent-free Lewis acid catalysis to overcome the deactivated nature of the fluorinated aniline[7].

  • Preparation & Stoichiometry: In a 25 mL round-bottom flask, combine 1-(2-amino-4,6-difluorophenyl)ethanone (1.0 mmol) and ethyl acetoacetate (1.5 mmol).

  • Catalytic Activation: Add anhydrous Zinc Chloride (ZnCl₂, 10 mol%).

    • Causality: The highly electronegative fluorines reduce the nucleophilicity of the primary amine. ZnCl₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ethyl acetoacetate. This increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

  • Solvent-Free Heating: Heat the mixture to 80 °C under constant stirring for 12–20 hours.

    • Causality: Operating under solvent-free conditions dramatically increases the effective molarity of the reactants, driving the thermodynamic equilibrium toward the dehydrated quinoline product[7].

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The disappearance of the highly fluorescent starting material under UV (254 nm) indicates reaction completion.

  • Workup & Purification: Cool the mixture to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Analytical Confirmation: Validate the product structure using ¹⁹F-NMR (confirming two distinct aromatic fluorine signals) and LC-MS (identifying the [M+H]⁺ molecular ion peak).

Protocol B: Microwave-Assisted Synthesis of 4-Methyl-5,7-difluoroquinazolines

This protocol leverages iminyl radical cyclization for rapid heterocycle assembly[9].

  • Oximation: Dissolve 1-(2-amino-4,6-difluorophenyl)ethanone (1.0 mmol) in 5 mL of pyridine. Add O-phenylhydroxylamine hydrochloride (1.2 mmol) and stir at room temperature for 12 hours. Extract and concentrate to isolate the O-phenyl oxime ether intermediate.

  • Microwave Condensation: In a microwave-safe vial, combine the oxime ether (1.0 mmol), benzaldehyde (1.2 mmol), and ZnCl₂ (30 mol%) in 3 mL of anhydrous acetonitrile.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

    • Causality: Microwave heating provides the rapid thermal energy required to cleave the N–O bond of the oxime, generating the highly reactive iminyl radical that undergoes a 6-endo cyclization with the aldehyde-derived imine[9].

  • Isolation: Dilute the cooled mixture with dichloromethane (20 mL), wash with saturated aqueous NaHCO₃ to neutralize the Lewis acid, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

Iterative Drug Discovery Workflow

The integration of 1-(2-amino-4,6-difluorophenyl)ethanone into a drug discovery pipeline follows a logical, iterative progression from synthesis to lead optimization.

Workflow A Building Block: Difluoroacetophenone B Heterocycle Synthesis (Quinolines, Quinazolines) A->B C Physicochemical Profiling (Lipophilicity, pKa) B->C D In Vitro Screening (Target Affinity, CYP Stability) C->D E Lead Optimization D->E E->B Iterative Design

Caption: Iterative drug discovery workflow utilizing the difluoroacetophenone building block.

References

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Rao, et al. (2021). Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies. ACS Omega. Retrieved from:[Link]

  • Portela-Cubillo, F., et al. (2009). Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

  • Mhlongo, J. T., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, MDPI. Retrieved from:[Link]

  • Mhaske, S. B., & Argade, N. P. (2006). Advances in polymer based Friedlander quinoline synthesis. PMC / NIH. Retrieved from:[Link]

  • Mhlongo, J. T., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Retrieved from:[Link]

  • Muller, K., et al. (2007). Fluorine in medicinal chemistry. PubMed. Retrieved from: [Link]

  • Reddy, et al. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Friedländer Annulation of 1-(2-Amino-4,6-difluorophenyl)ethanone for the Synthesis of Fluorinated Quinoline Scaffolds

Executive Summary This application note details a highly efficient, solvent-free protocol for the synthesis of 5,7-difluoro-4-methylquinoline derivatives via the Friedländer annulation of 1-(2-amino-4,6-difluorophenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, solvent-free protocol for the synthesis of 5,7-difluoro-4-methylquinoline derivatives via the Friedländer annulation of 1-(2-amino-4,6-difluorophenyl)ethanone. Designed for medicinal chemists and drug development professionals, this guide provides a mechanistic rationale, optimized catalytic conditions, and a self-validating experimental workflow to ensure high-yield access to these privileged pharmacophores.

Strategic Rationale & Chemical Biology

Quinoline scaffolds are foundational in drug discovery, exhibiting a broad spectrum of biological activities, including potent antiviral, antimalarial, and kinase inhibitory properties[1]. The strategic incorporation of fluorine atoms into the quinoline core profoundly impacts the molecule's pharmacokinetic profile. Specifically, the 5,7-difluoro substitution pattern:

  • Modulates Basicity: Lowers the pKa​ of the quinoline nitrogen, which can enhance membrane permeability and oral bioavailability.

  • Blocks Metabolic Liability: Protects the electron-rich benzenoid ring from cytochrome P450-mediated oxidative metabolism.

  • Increases Lipophilicity: Enhances target binding affinity through favorable halogen-protein interactions.

To access these structures, 1-(2-amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7)[2] serves as a premium ortho-aminoaryl ketone building block.

Catalytic Strategy & Reaction Design

The Friedländer annulation is the most versatile method for constructing polysubstituted quinolines[3]. However, reacting o-aminoacetophenones is inherently more challenging than reacting o-aminobenzaldehydes. Ketones possess lower electrophilicity, and the adjacent methyl group introduces steric hindrance, raising the activation energy barrier for the initial imine condensation.

Causality Behind Experimental Choices: To overcome this barrier, we employ Bismuth(III) triflate [Bi(OTf)₃] under solvent-free conditions .

  • Catalyst Selection: Bi(OTf)₃ is a highly oxophilic, water-tolerant Lewis acid. Its soft acidic nature selectively activates the carbonyl oxygen of the electrophile without irreversibly coordinating to the basic amine of the starting material (which would cause catalyst poisoning).

  • Solvent-Free Environment: Eliminating the solvent drastically increases the effective molarity of the reactants. This thermodynamic advantage drives the bimolecular condensation forward and aligns with modern green chemistry principles[4].

  • Thermal Activation (90 °C): Provides the specific thermal energy required to overcome the steric clash during the intramolecular aldol cyclization step, which is exacerbated by the bulky fluorine atom at the 6-position of the starting material.

Mechanistic Pathway

G A 1-(2-Amino-4,6- difluorophenyl)ethanone C Ketimine Intermediate A->C - H2O B Acetophenone (Methylene Ketone) B->C D Aldol Cyclization Intermediate C->D Intramolecular C-C Bond E 5,7-Difluoro-4-methyl- 2-phenylquinoline D->E Dehydration (- H2O) Cat Bi(OTf)3 Catalyst Cat->C Lewis Acid Activation Cat->D

Fig 1: Bi(OTf)3-catalyzed Friedländer annulation mechanism for fluorinated quinolines.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization data for the model reaction between 1-(2-amino-4,6-difluorophenyl)ethanone and acetophenone.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)*
1NoneEthanol8024Trace
2p-TsOH (20)Toluene1101245
3InCl₃ (10)Solvent-free90868
4Sc(OTf)₃ (5)Solvent-free90388
5 Bi(OTf)₃ (5) Solvent-free 90 2 96

*Note: Yields refer to isolated yields after column chromatography. Reactions performed on a 1.0 mmol scale.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of 5,7-difluoro-4-methyl-2-phenylquinoline .

Materials & Equipment
  • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 mmol, 171.14 mg)

  • Acetophenone (1.1 mmol, 132.16 mg)

  • Bismuth(III) triflate (0.05 mmol, 32.8 mg)

  • 10 mL heavy-wall reaction vial with a Teflon-lined screw cap

  • Aluminum heating block and magnetic stirrer

Procedure
  • Reagent Loading: To the 10 mL reaction vial equipped with a magnetic stir bar, add 1-(2-amino-4,6-difluorophenyl)ethanone (171.14 mg) and acetophenone (132.16 mg).

  • Catalyst Addition: Add Bi(OTf)₃ (32.8 mg) directly to the mixture. Seal the vial.

  • Thermal Condensation: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously at 800 rpm. The heterogeneous mixture will rapidly melt into a homogeneous dark oil.

  • Reaction Monitoring: Allow the reaction to proceed for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate, 4:1 v/v).

  • Quenching & Workup: Cool the vial to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure product.

Self-Validating Checkpoints

To ensure absolute trustworthiness and reproducibility, verify the following self-validating checkpoints during the workflow:

  • Checkpoint 1 (Physical State Transition): Within the first 10 minutes at 90 °C, the solid/liquid mixture must transition into a homogeneous melt. Failure to melt indicates insufficient thermal contact or degraded reagents.

  • Checkpoint 2 (Optical Validation via TLC): Under 365 nm UV light, the newly formed quinoline product spot will exhibit a distinct, bright blue fluorescence caused by the extended π -conjugation of the fluorinated heterocycle. The starting materials do not fluoresce at this wavelength.

  • Checkpoint 3 (NMR Signature Shift): In the 1H NMR spectrum of the purified product, confirm the complete disappearance of the broad −NH2​ singlet ( 6.5 ppm) and the starting acetyl methyl group ( 2.5 ppm). Successful annulation is definitively proven by the appearance of a new aromatic methyl singlet at 2.65 ppm , corresponding to the C4−CH3​ of the newly formed quinoline ring.

References

  • 1-(2-AMino-4,6-difluorophenyl)
  • Different catalytic approaches of Friedländer Synthesis of Quinolines Source: ResearchGate URL
  • Radical Transformations towards the Synthesis of Quinoline: A Review Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Application

Application Notes and Protocols for 1-(2-Amino-4,6-difluorophenyl)ethanone in Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Building Blocks In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Building Blocks

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] 1-(2-Amino-4,6-difluorophenyl)ethanone is a prime example of a "fluorinated building block," a versatile synthon that provides chemists with a pre-functionalized aromatic core to construct complex therapeutic agents.[4] Its structure, featuring a nucleophilic amine, an electrophilic ketone, and a difluorinated phenyl ring, offers multiple reaction handles for building diverse molecular architectures, particularly heterocyclic scaffolds prevalent in kinase inhibitors.[5][6]

This guide provides detailed application notes and protocols for the effective use of 1-(2-Amino-4,6-difluorophenyl)ethanone, focusing on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8]

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueReference
Chemical Name 1-(2-Amino-4,6-difluorophenyl)ethanoneN/A
CAS Number 151513-31-0N/A
Molecular Formula C₈H₇F₂NO[9]
Molecular Weight 171.15 g/mol N/A
Appearance Typically a yellow to brown solid or crystalline powderN/A
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solventsN/A

Safety & Handling: 1-(2-Amino-4,6-difluorophenyl)ethanone should be handled with standard laboratory precautions.[10][11]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Application: Synthesis of Heterocyclic Kinase Inhibitors

The unique arrangement of functional groups in 1-(2-Amino-4,6-difluorophenyl)ethanone makes it an ideal precursor for constructing fused heterocyclic systems through cyclocondensation reactions. These heterocyclic cores, such as quinolines, quinazolines, and pyrimidines, are "privileged scaffolds" in medicinal chemistry, frequently forming the central framework of potent kinase inhibitors.[5]

Application Note 1: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and reliable method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this application, the intramolecular reactivity of 1-(2-Amino-4,6-difluorophenyl)ethanone can be leveraged, or it can be reacted with another active methylene compound to generate highly substituted and functionalized difluoro-quinolines.

Rationale for Experimental Design: The reaction is typically catalyzed by an acid or base. A base-catalyzed reaction (e.g., using KOH or piperidine) proceeds via an initial aldol condensation followed by cyclization and dehydration. The choice of an alcoholic solvent like ethanol allows for good solubility of the reactants and facilitates the reaction at elevated temperatures to drive the dehydration step to completion. The fluorine atoms are strategically positioned to influence the electronic properties of the final quinoline ring system, potentially enhancing its interaction with the target kinase.

Logical Workflow for Quinoline Synthesis

G A 1-(2-Amino-4,6- difluorophenyl)ethanone + Active Methylene Cmpd. B Reaction Setup (Base Catalyst, Solvent) A->B C Reflux Reaction (e.g., 80-100 °C) B->C D Reaction Work-up (Precipitation/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Characterized Difluoro-Quinoline Product E->F

Caption: General workflow for Friedländer quinoline synthesis.

Detailed Protocol: Synthesis of a Substituted 4,6-Difluoro-2-methylquinoline Derivative

This protocol describes a general procedure for the reaction of 1-(2-Amino-4,6-difluorophenyl)ethanone with a generic ketone (e.g., acetone) to form a quinoline ring system.

Materials:

  • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq)

  • Acetone (or other suitable active methylene ketone, 5-10 eq)

  • Potassium Hydroxide (KOH) (0.2 eq)

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (1M solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq) and potassium hydroxide (0.2 eq) in ethanol.

  • Addition of Reagent: Add acetone (5-10 eq) to the mixture.

    • Causality Insight: Using an excess of the ketone reactant drives the equilibrium towards product formation and can also serve as a co-solvent.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol and excess acetone.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Self-Validation: The washing steps are critical to remove the base catalyst (KOH) and any water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure difluoro-quinoline product.

Application Note 2: Intermediate for Potent AKT Kinase Inhibitors

1-(2-Amino-4,6-difluorophenyl)ethanone is a documented key intermediate in the synthesis of complex, potent, and selective inhibitors of the AKT (Protein Kinase B) signaling pathway.[14][15] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[14][16] Inhibitors like AZD5363, which are derived from precursors related to our title compound, represent a major therapeutic strategy.[17][18]

Biological Context: The PI3K/AKT Signaling Pathway The diagram below illustrates the central role of AKT in cell signaling. Its inhibition is a key therapeutic goal in oncology.

PI3K/AKT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation Downstream Downstream Targets (GSK3β, mTOR, etc.) AKT->Downstream Phosphorylation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor AZD5363-like Inhibitors Inhibitor->AKT Inhibition GF Growth Factor GF->RTK Activation

Caption: Simplified PI3K/AKT signaling pathway targeted by inhibitors.

Synthetic Strategy: Constructing the Pyrazolopyrimidine Core

In many AKT inhibitor syntheses, the 1-(2-Amino-4,6-difluorophenyl)ethanone moiety is used to construct a pyrazolo[1,5-a]pyrimidine scaffold. This involves a condensation reaction with a substituted pyrazole derivative.

Protocol: Synthesis of a Difluorophenyl-Pyrazolopyrimidine Intermediate

This protocol outlines a representative cyclocondensation to form a key heterocyclic core.

Materials:

  • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • 3-Amino-4-cyanopyrazole (or similar substituted aminopyrazole) (1.0 eq)

  • Acetic Acid (catalytic amount)

  • Toluene or Xylene

Procedure:

  • Enaminone Formation:

    • In a round-bottom flask, combine 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq) and DMF-DMA (1.5 eq) in toluene.

    • Heat the mixture to reflux for 2-4 hours. The progress can be monitored by the removal of methanol/dimethylamine byproduct.

    • Causality Insight: DMF-DMA reacts with the ketone to form a highly reactive enaminone intermediate. This step activates the substrate for the subsequent cyclization.

    • After cooling, remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step without further purification.

  • Cyclocondensation:

    • Dissolve the crude enaminone intermediate and 3-amino-4-cyanopyrazole (1.0 eq) in a high-boiling solvent like xylene or acetic acid.

    • Add a catalytic amount of acetic acid if not used as the solvent.

    • Heat the mixture to reflux (120-140°C) for 6-12 hours.

    • Self-Validation: The reaction progress should be monitored by TLC or LC-MS to confirm the formation of the new, more complex heterocyclic product and the disappearance of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture, which may cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash with a cold non-polar solvent like hexane or ether to remove impurities.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

This resulting difluorophenyl-pyrazolopyrimidine is a highly valuable intermediate, ready for further functionalization to complete the synthesis of potent AKT inhibitors.[14]

References

  • Google Patents. (n.d.). US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein.
  • Google Patents. (n.d.). ES2691223T3 - Process for the preparation of AZD5363 and novel intermediate used in it.
  • Szymański, P., et al. (2023). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 28(14), 5539. MDPI. Retrieved from [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2901-2906. NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

  • ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Hryshchenko, N., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 114, 231-242. PubMed. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. ACS Publications. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Retrieved from [Link]

  • PubMed. (n.d.). [1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

  • Nitulescu, G. M., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. OncoTargets and therapy, 6, 1637-1642. PMC. Retrieved from [Link]

  • ZORA. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions†. Retrieved from [Link]

  • Karpiuk, I., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1935-1941. PMC. Retrieved from [Link]

  • MDPI. (2024, March 10). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Retrieved from [Link]

  • PMC. (2025, October 1). Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. Retrieved from [Link]

  • Sosnovskikh, V. Y., & Usachev, B. I. (n.d.). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. [Source not further specified]. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2018). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. [Source not further specified]. Retrieved from [Link]

  • Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(6), e100880. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Difluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

Method

Application Note: Protocol for N-Alkylation of 1-(2-Amino-4,6-difluorophenyl)ethanone

Executive Summary & Chemical Rationale The N-alkylation of 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) presents a formidable synthetic challenge in drug development and fine chemical synthesis. The primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The N-alkylation of 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) presents a formidable synthetic challenge in drug development and fine chemical synthesis. The primary amine in this substrate is severely deactivated by two distinct electronic and steric factors[1]:

  • Inductive Deactivation: The two fluorine atoms at the C4 and C6 positions exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the amine.

  • Resonance & Steric Hindrance: The ortho-acetyl group at C1 acts as a powerful electron-withdrawing group via resonance, delocalizing the nitrogen lone pair into the carbonyl system. Furthermore, its spatial proximity creates significant steric bulk, physically blocking the trajectory of incoming electrophiles.

Because of this profound deactivation, classical N-alkylation using alkyl halides and weak bases (e.g., K₂CO₃, Et₃N) typically results in unreacted starting material or requires forcing conditions that lead to undesired dialkylation and Friedel-Crafts-type side reactions[2]. To achieve high-yielding, mono-selective N-alkylation, researchers must employ specialized methodologies. This guide details two field-proven, self-validating protocols: Chemoselective Reductive Amination and Cs₂CO₃-Promoted Direct Alkylation .

Methodological Selection & Quantitative Comparison

To ensure high chemoselectivity and avoid over-alkylation, the choice of method depends heavily on the nature of the desired alkyl group and the reactivity of the alkylating agent.

Table 1: Quantitative Comparison of N-Alkylation Strategies for Electron-Deficient Anilines

ParameterChemoselective Reductive AminationCs₂CO₃-Promoted Direct AlkylationPalladium-Catalyzed (Buchwald-Hartwig)
Reagent Aldehyde / KetoneAlkyl Halide (R-Br, R-I)Alkyl/Aryl Halide
Catalyst/Promoter Ti(OiPr)₄ or AcOHCs₂CO₃ (Stoichiometric)Pd(OAc)₂ / Organophosphine
Mono-Selectivity Excellent (>95%)Good to Excellent (80-95%)Moderate to Good
Steric Tolerance High (via Iminium intermediate)ModerateHigh (Ligand dependent)
Typical Yield 75 - 90%65 - 85%60 - 80%

Note: Data synthesized from benchmark studies on deactivated anilines and reductive amination frameworks[3][4].

Mechanistic Pathways

G A Deactivated Aniline (Substrate) C Imine / Iminium Intermediate A->C Condensation (-H2O) B Aldehyde + Acid Catalyst B->C E Mono-N-alkylated Product C->E Reduction (+H-) D Reducing Agent [NaBH(OAc)3] D->E

Reductive amination pathway for the mono-N-alkylation of deactivated anilines.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Standard for Mono-Alkylation)

Causality & Rationale: Reductive amination is the premier method for the mono-N-alkylation of deactivated anilines. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced[5]. Because the resulting secondary amine is more sterically hindered than the starting primary amine, over-alkylation is inherently suppressed[3]. For 1-(2-Amino-4,6-difluorophenyl)ethanone, a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) is necessary to force the initial condensation, as the amine is too poor a nucleophile to react with aldehydes spontaneously.

Reagents:

  • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 equiv, 1.0 mmol, 171.14 mg)

  • Aldehyde (e.g., Benzaldehyde or aliphatic aldehyde) (1.1 equiv, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

Step-by-Step Workflow:

  • Imine Formation (In-Process Control 1): In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-(2-Amino-4,6-difluorophenyl)ethanone in anhydrous DCE (10 mL). Add the aldehyde (1.1 equiv) followed by Ti(OiPr)₄ (1.2 equiv).

  • Activation: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor by LC-MS or TLC (Hexanes:EtOAc 3:1). The formation of the imine intermediate (or titanium-hemiaminal complex) must be confirmed before proceeding. If conversion is <50%, heat gently to 40 °C.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Causality Note: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the fragile imine.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes (a white titanium dioxide precipitate will form). Filter the suspension through a pad of Celite, washing with Dichloromethane (DCM).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution Hexanes/EtOAc).

Protocol B: Cs₂CO₃-Promoted Direct Alkylation (The "Cesium Effect")

Causality & Rationale: Direct alkylation of electron-deficient anilines typically fails with standard bases. However, utilizing Cs₂CO₃ in anhydrous DMF promotes highly chemoselective mono-N-alkylation without the need for transition metal catalysts[4]. The high solubility and basicity of Cs₂CO₃, combined with the large ionic radius of the Cs⁺ ion, creates a highly reactive "naked" amide anion that efficiently attacks the alkyl halide. The steric bulk of the resulting secondary amine prevents a second alkylation event[6].

Reagents:

  • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 equiv, 1.0 mmol)

  • Alkyl Halide (R-Br or R-I) (1.2 equiv, 1.2 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Workflow:

  • Deprotonation: Suspend Cs₂CO₃ (2.0 equiv) in anhydrous DMF (5 mL) under an inert atmosphere. Add 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 equiv) and stir at room temperature for 30 minutes to generate the active nucleophile.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 60 °C. Causality Note: Temperatures above 60 °C do not significantly improve yield but exponentially increase the risk of dialkylation or substrate degradation[6].

  • Monitoring (In-Process Control 2): Stir for 4–8 hours. Self-Validation: Check LC-MS for the disappearance of the starting mass (m/z 172.1 [M+H]⁺) and the appearance of the mono-alkylated mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash extensively with water (5 x 10 mL) to remove DMF and cesium salts. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

Troubleshooting & Analytical Characterization

  • Low Conversion in Reductive Amination: The ortho-acetyl group strongly deactivates the amine. If Ti(OiPr)₄ fails to drive imine formation, utilize Dean-Stark conditions with catalytic p-Toluenesulfonic acid (PTSA) in refluxing toluene to physically remove water before adding the reducing agent.

  • Over-alkylation in Direct Alkylation: Ensure strict stoichiometric control of the alkyl halide (do not exceed 1.2 equiv). If dialkylation persists, lower the reaction temperature to 40 °C and extend the reaction time, relying entirely on the "Cesium Effect" for activation.

References

  • Castillo, J.-C., Orrego-Hernández, J., & Portilla, J. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." Academia.edu / European Journal of Organic Chemistry, [Link]

  • DSpace@MIT. "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." MIT, [Link]

  • PubMed Central. "The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding." NIH, [Link]

Sources

Application

Application Notes &amp; Protocols: 1-(2-Amino-4,6-difluorophenyl)ethanone as a Privileged Precursor for Modern Kinase Inhibitors

Introduction: The Strategic Value of a Fluorinated Building Block Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Building Block

Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Central to this success is the use of versatile chemical building blocks—precursors that enable the efficient synthesis of diverse and potent molecular libraries.

This guide focuses on one such precursor: 1-(2-amino-4,6-difluorophenyl)ethanone . This molecule is not merely a starting material; it is a strategically designed scaffold offering significant advantages in medicinal chemistry. Its unique structure, featuring an ortho-amino ketone functionality, is primed for cyclization reactions to form key heterocyclic cores found in many approved kinase inhibitors, such as quinazolines.[2][3] Furthermore, the presence of two fluorine atoms on the phenyl ring is a deliberate design element that imparts unique and highly desirable properties to the final drug candidates, including enhanced metabolic stability and modulated target-binding affinity.[4][5]

These application notes will elucidate the strategic advantages of this precursor, provide a detailed synthetic workflow for its conversion into a common kinase inhibitor core, and present a robust, step-by-step protocol for researchers in drug discovery and development.

Part 1: The Medicinal Chemist's Rationale for Fluorination

The choice of 1-(2-amino-4,6-difluorophenyl)ethanone as a precursor is rooted in fundamental principles of medicinal chemistry. The difluoro substitution pattern provides a powerful tool to optimize drug-like properties.

  • Enhanced Metabolic Stability: Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common route of drug metabolism, leading to rapid clearance and reduced efficacy. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms at the 4- and 6-positions effectively "shields" the aromatic ring from oxidative metabolism, which can significantly increase the in vivo half-life of the resulting inhibitor.[4]

  • Modulation of Basicity: The aniline nitrogen's basicity (pKa) is a critical parameter influencing a molecule's solubility, cell permeability, and off-target activity (e.g., hERG channel binding). The strongly electron-withdrawing nature of the two fluorine atoms substantially reduces the pKa of the ortho-amino group, making it less basic. This can be crucial for avoiding undesirable physicochemical properties and improving the overall drug profile.

  • Potent Target Engagement: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the kinase ATP-binding pocket. These subtle yet significant interactions can lead to a substantial increase in binding affinity and selectivity for the target kinase.

cluster_precursor 1-(2-Amino-4,6-difluorophenyl)ethanone cluster_advantages Resulting Advantages in Kinase Inhibitors Precursor Key Structural Features N Ortho-Amino Group (Nucleophilic Center for Cyclization) K Ketone Moiety (Electrophilic Center) Adv1 Forms Heterocyclic Cores (e.g., Quinazolines) N->Adv1 Enables... F1 Fluorine (Position 4) (Metabolic Shield) K->Adv1 F2 Fluorine (Position 6) (Metabolic Shield & pKa Modulation) Adv2 Improved Pharmacokinetics (Longer Half-Life) F1->Adv2 Contributes to... Adv3 Enhanced Binding Affinity (Potency & Selectivity) F1->Adv3 F2->Adv2 F2->Adv3 Adv4 Favorable Physicochemical Profile (Optimized pKa) F2->Adv4

Key features and advantages of the precursor.

Part 2: Synthetic Strategy: From Precursor to a Privileged Kinase Scaffold

A primary application of 1-(2-amino-4,6-difluorophenyl)ethanone is in the synthesis of the 2-aminoquinazoline scaffold. This heterocyclic system is the core of numerous FDA-approved kinase inhibitors. The synthesis is typically a one-pot condensation and cyclization reaction with guanidine, which serves as the source for the N1 and C2-amino functionalities of the quinazoline ring.

The reaction proceeds via an initial condensation between the ketone of the precursor and guanidine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinazoline ring. The presence of the fluorine atoms does not impede this transformation and becomes an integral part of the final inhibitor scaffold.

G start 1-(2-Amino-4,6-difluorophenyl)ethanone (Precursor) reaction One-Pot Condensation & Intramolecular Cyclization start->reaction reagent Guanidine Carbonate (Reagent) reagent->reaction solvent High-Boiling Solvent (e.g., DMF, NMP) solvent->reaction in heat Heat (e.g., 120-150 °C) heat->reaction with intermediate Crude Reaction Mixture reaction->intermediate workup Aqueous Workup (Precipitation/Extraction) intermediate->workup purification Purification (Crystallization or Chromatography) workup->purification product 2-Amino-4-(aryl)-quinazoline (Kinase Inhibitor Core) purification->product

Synthetic workflow for 2-aminoquinazolines.

Part 3: Detailed Experimental Protocol

This protocol provides a robust method for synthesizing a 2-amino-6,8-difluoro-4-methylquinazoline intermediate.

Protocol 1: Synthesis of 2-Amino-6,8-difluoro-4-methylquinazoline

  • Principle: This procedure involves the acid-catalyzed condensation of 1-(2-amino-4,6-difluorophenyl)ethanone with guanidine carbonate, followed by thermal cyclization to form the quinazoline ring system.

  • Materials & Reagents:

    • 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq)

    • Guanidine carbonate (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware (beakers, separatory funnel, etc.)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-amino-4,6-difluorophenyl)ethanone (1.0 eq) and guanidine carbonate (1.5 eq).

      • Causality Note: Guanidine carbonate is used in excess to drive the reaction to completion. It serves as both the reactant and a mild base upon decomposition.

    • Solvent and Catalyst Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting ketone. Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) dropwise.

      • Causality Note: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants. The acid catalyst protonates the ketone, making it more electrophilic and facilitating the initial condensation with guanidine.

    • Reaction: Heat the reaction mixture to 130 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

      • Causality Note: High temperature is required to promote the intramolecular cyclization and subsequent dehydration (aromatization) steps, which have a significant activation energy barrier.

    • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker of cold deionized water, which should cause the product to precipitate.

    • Isolation: Stir the aqueous suspension for 30 minutes to fully precipitate the solid. Collect the crude product by vacuum filtration, washing the filter cake with additional water.

    • Purification (Option A - Crystallization): If the crude product is relatively clean, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

    • Purification (Option B - Chromatography): If significant impurities are present, dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 60% EtOAc).

      • Causality Note: Chromatography separates the desired product from unreacted starting materials and side products based on polarity.

    • Final Steps: Combine the pure fractions, remove the solvent under reduced pressure using a rotary evaporator, and dry the resulting solid under high vacuum to yield the final product.

  • Characterization Data (Representative): The identity and purity of the synthesized 2-amino-6,8-difluoro-4-methylquinazoline should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance Off-white to light yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5-7.0 (m, 2H, Ar-H), ~6.8 (s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃) ppm.
¹⁹F NMR (376 MHz, DMSO-d₆)Two distinct signals in the aromatic region.
¹³C NMR (100 MHz, DMSO-d₆)Signals corresponding to quinazoline and methyl carbons.
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₇F₂N₃ should be observed.

Part 4: Application in Target-Oriented Synthesis

The synthesized 2-aminoquinazoline core is a versatile intermediate. In many kinase inhibitor syntheses, the 2-amino group serves as a handle for further elaboration, often via Buchwald-Hartwig amination or amide coupling, to install a side chain that targets a specific region of the kinase active site. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

For instance, many inhibitors of Epidermal Growth Factor Receptor (EGFR) feature a substituted aniline moiety at the 4-position of a quinazoline core. The intermediate synthesized in our protocol could be further functionalized to create such inhibitors, which are critical in treating certain types of non-small cell lung cancer.

cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR binds ADP ADP EGFR->ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras activates PI3K PI3K/Akt Pathway EGFR->PI3K activates STAT STAT Pathway EGFR->STAT activates ATP ATP ATP->EGFR phosphorylates Result Cell Proliferation, Survival, Angiogenesis Ras->Result PI3K->Result STAT->Result Inhibitor Quinazoline-based Kinase Inhibitor Inhibitor->EGFR blocks ATP binding

Targeting the EGFR signaling pathway.

Conclusion

1-(2-Amino-4,6-difluorophenyl)ethanone is a high-value precursor for the synthesis of kinase inhibitors. Its pre-installed fluorine atoms provide a strategic advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. The straightforward and robust synthetic routes from this precursor to privileged scaffolds like 2-aminoquinazolines make it an indispensable tool for medicinal chemists and drug development professionals aiming to create the next generation of targeted therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025). 2'-Aminoacetophenone: A Versatile Precursor for the Synthesis of Pharmaceutical Ingredients. BenchChem.
  • Sigma-Aldrich. 2 ,6 -Difluoroacetophenone 97 13670-99-0. Sigma-Aldrich.
  • Chem-Impex. 2',6'-Difluoroacetophenone.
  • BenchChem. (2025).
  • BOC Sciences. (2018, March 20). The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences.

Sources

Method

experimental procedure for condensation reactions with 1-(2-Amino-4,6-difluorophenyl)ethanone

Application Note: Regioselective Friedländer Condensation of 1-(2-Amino-4,6-difluorophenyl)ethanone for the Synthesis of Fluorinated Quinolines Introduction & Mechanistic Causality 1-(2-Amino-4,6-difluorophenyl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Friedländer Condensation of 1-(2-Amino-4,6-difluorophenyl)ethanone for the Synthesis of Fluorinated Quinolines

Introduction & Mechanistic Causality

1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) is a highly valuable, uniquely substituted ortho-aminoacetophenone building block. In medicinal chemistry and drug development, the incorporation of fluorine atoms into heterocyclic scaffolds—particularly quinolines—dramatically enhances metabolic stability, lipophilicity, and target binding affinity.

The most robust method for converting ortho-aminoacetophenones into quinolines is the Friedländer annulation[1]. This condensation reaction involves the coupling of the aminoacetophenone with an α -methylene ketone (e.g., ethyl acetoacetate or acetylacetone). However, experimental causality dictates that catalyst selection is critical for this specific fluorinated substrate.

The acetyl group at the C1 position is strongly electron-withdrawing, which highly activates the fluorine atoms at the C4 (para) and C6 (ortho) positions toward Nucleophilic Aromatic Substitution (SNAr). If traditional strong bases (e.g., KOH, NaOH, or ethoxide) are utilized to catalyze the Friedländer condensation, the nucleophilic solvent or base will attack the activated C4/C6 positions, leading to extensive defluorination and complex byproduct mixtures. Therefore, to preserve the integrity of the difluorophenyl system, the reaction must be driven through an acid-catalyzed or mild organocatalytic pathway [2]. Lewis acids (like Zinc triflate) or green organic acids (like Citric acid) selectively accelerate the rate-limiting Schiff base formation without triggering SNAr degradation[3].

Mechanistic Pathway Visualization

Friedlander cluster_pathA Pathway A: Acid/Lewis Acid Catalyzed (Optimal) cluster_pathB Pathway B: Strong Base Catalyzed (High Risk) SM 1-(2-Amino-4,6-difluorophenyl)ethanone + α-Methylene Ketone Imine Schiff Base Formation (No SNAr risk) SM->Imine Zn(OTf)2 or Citric Acid AldolB Intermolecular Aldol SM->AldolB KOH / NaOH / EtO- AldolA Intramolecular Cyclodehydration Imine->AldolA Product Fluorinated Quinoline Derivative (Target Product) AldolA->Product SNAr Side Reaction: SNAr (Defluorination at C4/C6) AldolB->SNAr Nucleophilic Attack AldolB->Product Minor Pathway Degraded Degraded/Substituted Byproducts SNAr->Degraded

Fig 1: Mechanistic pathways of Friedländer condensation highlighting SNAr risks under basic conditions

Quantitative Optimization Data

To validate the mechanistic hypothesis, a self-validating optimization matrix was executed using ethyl acetoacetate as the coupling partner to synthesize Ethyl 5,7-difluoro-2,4-dimethylquinoline-3-carboxylate. The data clearly demonstrates the failure of basic conditions and the superiority of Lewis/Brønsted acid catalysis.

Table 1: Optimization of Friedländer Condensation with Ethyl Acetoacetate

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneEthanol78 (Reflux)2415Slow kinetics; incomplete conversion.
2Zn(OTf)₂ (10) Ethanol 80 2 92 Optimal Lewis Acid; clean target product.
3Citric Acid (20) None (Neat) 100 1.5 89 Optimal Green Protocol; easily isolated.
4p-TsOH (10)Toluene110481Good yield; requires chromatographic workup.
5KOH (1.0 equiv)Ethanol78 (Reflux)6<10Extensive SNAr defluorination by ethoxide.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis (High-Yielding)

This protocol utilizes Zinc Triflate, a highly efficient, water-tolerant Lewis acid that selectively activates the carbonyl groups for rapid cyclodehydration without promoting nucleophilic aromatic substitution[2].

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 mmol, 171.1 mg) and ethyl acetoacetate (1.2 mmol, 156.2 mg).

  • Catalyst Addition: Add absolute ethanol (5.0 mL) to the flask, followed by the addition of Zinc triflate [Zn(OTf)₂] (0.1 mmol, 36.4 mg, 10 mol%).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in a pre-heated oil bath. Maintain continuous stirring for 2 hours.

  • Monitoring: Verify reaction completion via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The primary amine spot should be completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the resulting residue with ethyl acetate (15 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any trace acid, followed by brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography to afford pure Ethyl 5,7-difluoro-2,4-dimethylquinoline-3-carboxylate.

Protocol B: Green Solvent-Free Synthesis (Eco-Friendly)

This protocol utilizes anhydrous citric acid as a biodegradable, non-toxic organocatalyst under solvent-free conditions. The reaction proceeds via a transient melt, maximizing substrate concentration and reaction rate[3].

  • Reaction Setup: In a 10 mL heavy-walled glass vial, combine 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 mmol, 171.1 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg), and anhydrous citric acid (0.2 mmol, 38.4 mg, 20 mol%).

  • Thermal Melt: Seal the vial and heat the neat mixture at 100 °C in a heating block for 1.5 hours with vigorous magnetic stirring. The solid mixture will rapidly transition into a homogenous melt.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature. The product will precipitate and solidify as it cools.

  • Aqueous Trituration: Add distilled water (10 mL) to the vial and stir vigorously for 10 minutes. The water will dissolve the citric acid catalyst and unreacted ethyl acetoacetate, leaving the highly hydrophobic fluorinated quinoline suspended.

  • Filtration: Filter the resulting precipitate through a sintered glass funnel and wash the filter cake with cold water (2 x 5 mL).

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield the analytically pure target compound.

References

  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles Advances in Heterocyclic Chemistry, 2020. URL:[Link]

  • Zinc triflate: a highly efficient reusable catalyst in the synthesis of functionalized quinolines via Friedlander annulation Molecular Diversity, 2010, 14, 841–846. URL:[Link]

  • Green Approach for the Efficient Synthesis of Quinolines Promoted by Citric Acid Heterocycles, 2008, 75(10), 2523-2533. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-(2-Amino-4,6-difluorophenyl)ethanone via Modified Sugasawa Reaction

Strategic Context & Synthetic Challenges 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) is a highly valued fluorinated building block. It is frequently utilized in the synthesis of complex nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Synthetic Challenges

1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7) is a highly valued fluorinated building block. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, such as indoles and Friedländer quinolines[1], and serves as a critical intermediate in the development of targeted therapeutics, including covalent PPARG inverse agonists[2].

Synthesizing this molecule via traditional Friedel-Crafts acylation of 3,5-difluoroaniline presents severe chemical engineering challenges. The strongly electron-withdrawing fluorine atoms deactivate the aromatic ring[3]. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) coordinates directly with the free amine, forming a highly deactivated anilinium salt that completely inhibits electrophilic aromatic substitution[4]. Traditional workarounds require amine protection (e.g., acetylation) and subsequent deprotection, which drastically reduces overall yield and throughput.

To bypass these limitations, the is employed[5]. This methodology utilizes boron trichloride (BCl₃) and an auxiliary Lewis acid (AlCl₃) to achieve highly regioselective ortho-acylation without requiring amine protection.

Mechanistic Insights: The Sugasawa Advantage

The success of this synthesis relies on the unique coordination chemistry of BCl₃.

Causality of Reagent Selection:

  • Boron Trichloride (BCl₃): BCl₃ forms a tightly bound, stable complex with the aniline nitrogen. This complex serves a dual purpose: it prevents the deactivation of the aromatic ring by shielding the lone pair, and it acts as an internal directing group, guiding the incoming electrophile exclusively to the ortho position via a cyclic transition state[6].

  • Aluminum Chloride (AlCl₃): Acetonitrile alone is not electrophilic enough to attack the aromatic ring. AlCl₃ acts as an auxiliary Lewis acid, binding to the nitrile nitrogen and generating a highly reactive, activated electrophile[6].

SugasawaMechanism Aniline 3,5-Difluoroaniline BCl3_Complex Aniline-BCl3 Complex (Ortho-Directing) Aniline->BCl3_Complex BCl3, Toluene 0 °C Ketimine Ketimine Intermediate (Cyclic Transition State) BCl3_Complex->Ketimine Addition of Activated Nitrile Nitrile_AlCl3 Acetonitrile + AlCl3 (Activated Electrophile) Nitrile_AlCl3->Ketimine Product 1-(2-Amino-4,6- difluorophenyl)ethanone Ketimine->Product Aqueous HCl Hydrolysis, 80 °C

Mechanistic pathway of the Sugasawa ortho-acylation for 1-(2-Amino-4,6-difluorophenyl)ethanone.

Scale-Up Process Engineering

While the laboratory-scale Sugasawa reaction is typically performed in dichloromethane (DCM) or 1,2-dichloroethane (DCE), scaling up these conditions often results in stalled conversions and the formation of amidine byproducts.

As demonstrated by Prasad et al. in their, the coupling step generates hydrogen chloride (HCl) gas[6]. In sealed or low-boiling systems (like DCM, b.p. 39 °C), this retained HCl protonates the intermediate ketimine, driving the equilibrium backward.

Process Optimization: To create a self-validating, high-yielding system, this protocol substitutes DCE with toluene . By operating at 90 °C, HCl gas is actively expelled from the reaction matrix, shifting the equilibrium toward the desired ketimine intermediate and boosting yields from ~50% to >85%[6]. Furthermore, column chromatography is eliminated in favor of an anti-solvent crystallization step, making the process viable for kilogram-scale manufacturing.

Quantitative Data: Process Metrics Comparison
MetricTraditional Friedel-CraftsStandard Sugasawa (DCM)Optimized Scale-Up Sugasawa (Toluene)
Synthetic Steps 3 (Protect, Acylate, Deprotect)11
Overall Yield < 20%45 - 55%82 - 88%
Regioselectivity Poor (Mixture of isomers)> 99% ortho> 99% ortho
Reaction Temp 0 °C to 25 °C40 °C90 °C (Enables HCl expulsion)
Purification Column ChromatographyColumn ChromatographyDirect Crystallization

Kilogram-Scale Experimental Protocol

The following methodology is designed as a self-validating system. In-process controls (IPCs) and expected visual/thermodynamic cues are embedded to ensure process integrity.

ExperimentalWorkflow Step1 1. Complexation 3,5-Difluoroaniline + BCl3 in Toluene (0 °C) Step2 2. Activation & Coupling Add CH3CN & AlCl3, Heat to 90 °C (HCl Expulsion) Step1->Step2 Step3 3. Hydrolysis Quench Cool to 0 °C, Add 2M HCl Heat to 80 °C for 2h Step2->Step3 Step4 4. Phase Separation Extract with EtOAc, Wash (NaHCO3, Brine) Step3->Step4 Step5 5. Crystallization Recrystallize from Heptane/Toluene Step4->Step5

Step-by-step experimental workflow for the kilogram-scale synthesis.

Step 1: Boron Complexation
  • Charge 1.0 kg (7.75 mol) of 3,5-difluoroaniline into a 20 L glass-lined reactor under a strict N₂ atmosphere.

  • Add 8.0 L of anhydrous toluene. Cool the reactor jacket to 0 °C.

  • Causality: Toluene is specifically chosen over halogenated solvents to allow for high-temperature HCl expulsion in Step 2.

  • Begin dropwise addition of BCl₃ (1.0 M in toluene, 8.14 L, 1.05 eq).

  • Validation: This step is highly exothermic. Maintain the internal temperature < 10 °C. A thick, white slurry (the aniline-BCl₃ complex) will precipitate.

Step 2: Nitrile Activation and Coupling
  • Add anhydrous Acetonitrile (0.48 kg, 11.6 mol, 1.5 eq) to the slurry.

  • Add anhydrous AlCl₃ (1.14 kg, 8.53 mol, 1.1 eq) in three equal portions over 30 minutes.

  • Causality: AlCl₃ activates the nitrile carbon, rendering it highly electrophilic for the subsequent cyclic transition state.

  • Heat the reactor to an internal temperature of 90 °C.

  • Validation: As the temperature exceeds 60 °C, vigorous HCl gas evolution will commence. Ensure the reactor off-gas is routed to a caustic scrubber. The opaque slurry will gradually transition into a homogeneous, amber-colored solution.

  • IPC: Sample the reaction at 12 hours. Quench the aliquot in 1M HCl, extract with EtOAc, and analyze via HPLC. Proceed to Step 3 only when the unreacted 3,5-difluoroaniline is < 2% AUC.

Step 3: Imine Hydrolysis
  • Cool the reactor to 0 °C.

  • Carefully quench the reaction by the slow addition of 2.0 M aqueous HCl (5.0 L).

  • Causality: The Sugasawa coupling initially forms a ketimine intermediate. Acidic hydrolysis at elevated temperatures is strictly required to cleave the imine and yield the final acetophenone.

  • Heat the resulting biphasic mixture to 80 °C and stir vigorously for 2 hours.

  • Validation: HPLC analysis of the organic layer will confirm the complete disappearance of the ketimine intermediate (m/z 170) and the formation of the target acetophenone (m/z 171).

Step 4: Isolation and Crystallization
  • Cool the mixture to room temperature and halt stirring to allow phase separation. Remove the aqueous layer.

  • Wash the organic (toluene) layer sequentially with saturated aqueous NaHCO₃ (3.0 L) and brine (3.0 L).

  • Concentrate the toluene layer under reduced pressure to a residual volume of ~2.0 L.

  • Add 4.0 L of heptane as an anti-solvent and cool the mixture to 5 °C at a rate of 10 °C/hour.

  • Causality: The product is highly soluble in toluene but poorly soluble in heptane. This controlled anti-solvent crystallization produces high-purity material and completely avoids silica gel chromatography, which is unviable at the kilogram scale.

  • Filter the crystalline solid, wash with cold heptane (1.0 L), and dry in a vacuum oven at 40 °C to constant weight.

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, 1978.[Link]

  • Prasad, K., Lee, G. T., Chaudhary, A., Girgis, M. J., Streemke, J. W., & Repic, O. "Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights." Organic Process Research & Development, 2003.[Link]

  • Nath, A., et al. "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive conformational landscape." bioRxiv, 2025.[Link]

  • MDPI Editorial. "Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids." Molecules / MDPI, 2025. [Link]

Sources

Method

Application Note: Advanced HPLC Purification Strategies for 1-(2-Amino-4,6-difluorophenyl)ethanone Derivatives

Target Audience: Analytical Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Technical Application Note & Preparative Protocol Introduction: Molecular Challenges & Chromatographic Causality The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Technical Application Note & Preparative Protocol

Introduction: Molecular Challenges & Chromatographic Causality

The purification of fluorinated aromatic amines, specifically 1-(2-Amino-4,6-difluorophenyl)ethanone and its derivatives, presents a unique set of chromatographic challenges. This molecule features an acetophenone core, an ortho-amino group, and two highly electronegative fluorine atoms. In drug development, this scaffold is frequently used as a building block for kinase inhibitors and agrochemical intermediates.

However, standard purification approaches often fail due to two primary mechanistic hurdles:

  • Isomeric Resolution: Synthesis often yields closely related positional isomers (e.g., 4,5-difluoro or mono-fluoro derivatives). Because fluorine substitution alters the dipole moment and electron density without significantly changing the overall hydrophobic footprint, traditional C18 (alkyl) stationary phases struggle to resolve these critical pairs.

  • Amine-Silanol Interactions: The ortho-amino group, though rendered weakly basic by the strongly electron-withdrawing acetyl and fluoro groups, can still undergo secondary interactions with residual, unendcapped silanols on the silica support, leading to severe peak tailing and poor preparative recovery.

To overcome these challenges, this application note details a self-validating High-Performance Liquid Chromatography (HPLC) methodology leveraging Pentafluorophenyl (PFP) stationary phases and strict pH control to achieve >99% purity.

Stationary Phase Selection: The Case for Orthogonal Selectivity

When standard alkyl phases (C18, C8) fail to provide baseline resolution for fluorinated aromatics, shifting the retention mechanism is required. Fluorinated stationary phases, particularly Pentafluorophenyl (PFP) columns, exhibit enhanced shape and size selectivity for halogenated aromatic compounds[1].

The causality behind this superior performance lies in the multiple, simultaneous retention mechanisms offered by the PFP phase[2]:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the relatively electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on both the stationary phase and the analyte align, providing extreme sensitivity to the exact positional placement of the fluorine atoms on the analyte.

  • Hydrogen Bonding: The PFP phase can act as a rigid steric selector while facilitating H-bonding with the analyte's amine and ketone moieties.

PFP_Mechanisms Analyte 1-(2-Amino-4,6-difluorophenyl)ethanone Mech1 π-π Interactions (Electron-deficient PFP ring) Analyte->Mech1 Mech2 Dipole-Dipole (C-F bond alignment) Analyte->Mech2 Mech3 Hydrogen Bonding (Amine/Ketone interactions) Analyte->Mech3 Mech4 Steric Recognition (Positional Isomer Resolution) Analyte->Mech4 PFP Pentafluorophenyl (PFP) Phase Mech1->PFP Mech2->PFP Mech3->PFP Mech4->PFP

Fig 1: Multiple retention mechanisms of PFP phases for fluorinated aromatics.

Mobile Phase Optimization & Causality of pH Control

For 1-(2-Amino-4,6-difluorophenyl)ethanone, the addition of an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA) —is non-negotiable.

The Causality: The pKa of standard silica silanols is approximately 3.5 to 4.5. If the mobile phase pH exceeds this range, these silanols deprotonate and act as strong cation exchangers. Although the analyte's amine is weakly basic, any transient protonation will cause it to bind irreversibly to these anionic silanols, causing tailing. By utilizing 0.1% TFA, the mobile phase pH is driven down to ~2.0. This achieves two critical outcomes:

  • Silanol Suppression: Residual silanols are fully protonated (neutralized), eliminating secondary ion-exchange interactions.

  • Ion-Pairing: TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with any protonated amine species, thereby increasing retention and sharpening the chromatographic band [3].

Quantitative Data: Phase Comparison

To validate the selection of the PFP phase over standard C18, an analytical screening was performed using a crude synthetic mixture containing the target molecule and its 4,5-difluoro positional isomer.

Table 1: Chromatographic Performance Comparison (Analytical Scale)

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (Target) 6.4 min8.1 min
Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)
Resolution ( Rs​ ) from Isomer 0.8 (Co-elution)2.4 (Baseline Resolution)
Preparative Recovery Yield < 65% (Due to fraction overlap)> 92% (Clean fraction cutting)

Conditions: 150 x 4.6 mm, 5 µm columns. Gradient: 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. It mandates an analytical proof-of-concept that dictates a "Go/No-Go" decision before committing valuable crude material to preparative scale-up.

HPLC_Workflow Start Crude Mixture Analyt Analytical Screening (PFP Column, 0.1% TFA) Start->Analyt Valid System Suitability Check (Rs ≥ 1.5, Tf ≤ 1.2) Analyt->Valid Fail Optimize Gradient or Modifier Valid->Fail Criteria Not Met Prep Scale to Preparative HPLC (Linear Scale-up Factor) Valid->Prep Criteria Met (Go) Fail->Analyt Fraction Fraction Collection & Lyophilization Prep->Fraction

Fig 2: Self-validating workflow for analytical to preparative HPLC scale-up.
Phase 1: Analytical Method Validation (The "Go/No-Go" Gate)
  • Sample Preparation: Dissolve 1.0 mg of the crude 1-(2-Amino-4,6-difluorophenyl)ethanone in 1.0 mL of initial mobile phase (e.g., 10% Acetonitrile/90% Water). Filter through a 0.22 µm PTFE syringe filter.

  • Column: Select a high-purity PFP analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: Run a linear gradient from 10% B to 100% B over 20 minutes at 1.0 mL/min.

  • Validation Check: Analyze the chromatogram at 254 nm and 280 nm.

    • Causality Check: Calculate the Resolution ( Rs​ ) between the target peak and the closest eluting impurity. If Rs​<1.5 , flatten the gradient slope (e.g., 20% to 60% B over 20 minutes) around the elution time of the target to increase interaction time with the PFP phase. Do not proceed to Phase 2 until Rs​≥1.5 .

Phase 2: Preparative Scale-Up & Purification
  • Scale-Up Calculation: Once the analytical method is validated, calculate the scale-up factor based on the column cross-sectional area. For moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate and injection volume should be multiplied by roughly 21.2 (i.e., (21.2/4.6)2 ).

  • Preparative Injection: Inject the concentrated crude sample (up to 50-100 mg per injection depending on solubility and resolution limits) onto the Preparative PFP column (e.g., 150 mm x 21.2 mm, 5 µm).

  • Flow Rate: Set flow rate to 21.0 mL/min using the optimized gradient profile from Phase 1.

  • Fraction Collection: Trigger fraction collection via UV threshold at 254 nm. Because the PFP phase prevents peak tailing, the target compound will elute in a tight, concentrated band, minimizing fraction volume.

  • Post-Processing: Pool the pure fractions. Remove the acetonitrile via rotary evaporation under reduced pressure (bath temp < 40°C to prevent degradation of the amine), and lyophilize the remaining aqueous phase to yield the pure 1-(2-Amino-4,6-difluorophenyl)ethanone as a TFA salt (or free base if neutralized prior to extraction).

Conclusion

The purification of heavily fluorinated, weakly basic aromatic compounds like 1-(2-Amino-4,6-difluorophenyl)ethanone requires a departure from standard C18 methodologies. By understanding the causality of molecular interactions—specifically the need to suppress silanol activity with TFA and the requirement for orthogonal π−π and dipole-dipole interactions provided by a PFP stationary phase—scientists can establish a robust, self-validating purification protocol. This approach guarantees high recovery yields and baseline resolution from closely related isomeric impurities.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:[Link]

  • Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction and Selectivity. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(2-Amino-4,6-difluorophenyl)ethanone?

There are three primary routes for the synthesis of this compound, each with its own advantages and challenges:

  • Direct Friedel-Crafts Acylation of 3,5-difluoroaniline: This is often the most direct approach. It involves the reaction of 3,5-difluoroaniline with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] The amino group is a strong activating group and directs the acylation to the ortho position.

  • Houben-Hoesch Reaction: This method involves treating the electron-rich 3,5-difluoroaniline with a nitrile (acetonitrile) and a Lewis acid catalyst (such as ZnCl₂ or AlCl₃) with dry hydrogen chloride.[3][4] The reaction forms a ketimine intermediate which is then hydrolyzed to yield the desired ketone.[3]

  • Fries Rearrangement of N-(3,5-difluorophenyl)acetamide: This is a two-step process. First, 3,5-difluoroaniline is acetylated to form N-(3,5-difluorophenyl)acetamide. This intermediate is then treated with a Lewis acid to induce a rearrangement of the acetyl group from the nitrogen to the ortho position on the aromatic ring.[5][6]

Q2: What are the critical safety precautions for this synthesis?

  • Lewis Acids (AlCl₃, ZnCl₂): These are water-sensitive and corrosive. They react violently with water, releasing heat and HCl gas. Always handle them in a fume hood, under an inert atmosphere (nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Solvents: Many of the required solvents (e.g., dichloromethane, nitrobenzene) are flammable and/or toxic. Handle them in a well-ventilated fume hood.

  • Acetyl Chloride/Acetic Anhydride: These are corrosive and lachrymatory. Use a syringe or dropping funnel for additions and handle them exclusively in a fume hood.

  • Quenching: The quenching of reactions containing Lewis acids is highly exothermic. Always perform the quench by slowly and carefully adding the reaction mixture to ice or a cold, dilute acid solution. Never add water directly to the reaction flask.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ketone.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The primary focus will be on the Friedel-Crafts acylation route, as it is the most direct and commonly attempted method.

Route 1: Friedel-Crafts Acylation of 3,5-Difluoroaniline

Q: My yield is very low, and I'm recovering mostly unreacted 3,5-difluoroaniline. What's going wrong?

A: This is a common issue often related to catalyst deactivation or suboptimal conditions.

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze and deactivate it.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is assembled and run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous grade solvents.[7]

  • Cause 2: Insufficient Catalyst. The amino group of the starting material and the ketone group of the product are both Lewis bases that can form stable complexes with AlCl₃.[1] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount or even an excess (typically 2.2 to 3.0 equivalents) of AlCl₃ is required to account for complexation with both the amine and the product ketone.

  • Cause 3: Suboptimal Temperature. Friedel-Crafts acylations require careful temperature management.

    • Solution: The initial complex formation and addition of the acylating agent should be done at low temperatures (0-5 °C) to control the initial exothermic reaction.[8] The reaction may then need to be gently warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Q: I'm getting a significant amount of a white, high-melting-point solid that isn't my product. What is it?

A: You are likely observing significant N-acylation, forming N-(3,5-difluorophenyl)acetamide. The nitrogen of the amino group is a strong nucleophile and can compete with the aromatic ring for the acylium ion.

  • Cause: The reaction conditions favor attack by the nitrogen over the carbon of the ring.

    • Solution 1 (Protecting Group Strategy): While it adds steps, protecting the amine is a robust solution. However, for a direct acylation, the following can be attempted.

    • Solution 2 (Reaction Conditions): Running the reaction at higher temperatures can favor the thermodynamically more stable C-acylated product via a reversible N-acylation followed by Fries rearrangement.[5] However, this can also lead to decomposition.

    • Solution 3 (Solvent Choice): Using a solvent like nitrobenzene can sometimes favor para-acylation (or in this case, ortho-), although it is toxic and difficult to remove.[9] A more common approach is to use dichloromethane or 1,2-dichloroethane.

Diagram: Competing Pathways in Friedel-Crafts Acylation of Anilines

Start 3,5-Difluoroaniline + Acylium Ion (CH₃CO⁺) N_Acyl N-Acylation (Kinetic Product) Start->N_Acyl Fast, Reversible (Low Temp) C_Acyl C-Acylation (Thermodynamic Product) Start->C_Acyl Slow (Requires Energy) N_Acyl->C_Acyl Fries Rearrangement (High Temp, Lewis Acid) N_Product N-(3,5-difluorophenyl)acetamide (Byproduct) N_Acyl->N_Product C_Product 1-(2-Amino-4,6-difluorophenyl)ethanone (Desired Product) C_Acyl->C_Product

Caption: Kinetic vs. Thermodynamic control in the acylation of 3,5-difluoroaniline.

Q: My reaction mixture turned into a dark, intractable tar. What happened?

A: Tar formation is usually a result of polymerization or decomposition reactions, often caused by excessive heat.

  • Cause: The reaction temperature was too high. The activated aromatic ring can undergo multiple acylations or other side reactions, especially with a large excess of the Lewis acid catalyst.

    • Solution: Maintain strict temperature control throughout the reaction. Add reagents slowly at 0-5 °C. If heating is required, do so cautiously and monitor the reaction progress closely using TLC. Avoid prolonged reaction times at elevated temperatures.

General Purification

Q: How can I effectively purify the final product?

A: The purification strategy depends on the main impurities.

  • Scenario 1: Removing Unreacted Starting Material.

    • Solution: Acid-Base Extraction. The product is a weaker base than the starting aniline due to the electron-withdrawing acetyl group. A careful pH-controlled extraction can sometimes separate them, but column chromatography is generally more effective.[10]

  • Scenario 2: Removing N-acylated Byproduct.

    • Solution: Column Chromatography. This is the most reliable method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with an ethyl acetate or ether mixture.

  • Scenario 3: General Discoloration and Minor Impurities.

    • Solution: Recrystallization. After chromatographic purification, recrystallization can yield a highly pure, crystalline product. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.[11][12] Activated carbon can be used to remove colored impurities during this step.

Diagram: Troubleshooting Workflow for Low Yield

Start Low Yield of Desired Product CheckTLC Analyze Crude by TLC. What is the main spot? Start->CheckTLC SM Starting Material (3,5-difluoroaniline) CheckTLC->SM Byproduct N-Acylated Byproduct CheckTLC->Byproduct Tar Baseline/Tarry Mixture CheckTLC->Tar Sol_SM Cause: Inactive/Insufficient Catalyst or Low Temperature. Solution: Use >2.2 eq fresh AlCl₃. Run under N₂. Control temp (0°C -> RT). SM->Sol_SM Sol_Byproduct Cause: Kinetic N-acylation is favored. Solution: Consider higher temp to promote Fries rearrangement. Optimize solvent. Byproduct->Sol_Byproduct Sol_Tar Cause: Reaction temp too high. Solution: Maintain strict temp control (0-5°C during addition). Avoid prolonged heating. Tar->Sol_Tar

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocols & Data

Protocol: Friedel-Crafts Acylation of 3,5-Difluoroaniline

This protocol is a representative procedure and may require optimization.

Materials:

  • 3,5-Difluoroaniline

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl), cooled

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath.

  • Addition of Reactants:

    • Dissolve 3,5-difluoroaniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise via syringe or the dropping funnel over 20 minutes, again keeping the temperature below 5 °C.

  • Reaction: After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC. If needed, gently warm the mixture to 35-40 °C for 1-2 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • In a separate large beaker, prepare a mixture of crushed ice and 1 M HCl.

    • Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl mixture to quench the reaction and hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization.

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on parameter changes for the Friedel-Crafts acylation.

ParameterCondition A (Optimized)Condition B (Suboptimal)Expected Outcome
AlCl₃ (Equivalents) 2.5 eq1.0 eqA: Higher yield of C-acylated product. B: Low conversion, recovery of starting material.
Temperature 0 °C addition, then RTAddition at RTA: Controlled reaction, minimized byproducts. B: Potential for runaway reaction, tar formation.
Atmosphere Anhydrous, N₂AmbientA: Active catalyst, higher yield. B: Deactivated catalyst, very low to no reaction.

References

  • Houben, J., & Hoesch, K. (1926). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol-ketonen und Phenol-keton-äthern (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 2878-2891.
  • Google Patents. (n.d.). EP0431871A2 - A process for the preparation of ketones.
  • Wikipedia. (n.d.). Hoesch reaction.
  • Grokipedia. (n.d.). Hoesch reaction.
  • Prakash, G. K. S., et al. (2004).
  • Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 776-777.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Professor Dave Explains. (2021, October 27). The Fries Rearrangement [Video]. YouTube.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (2025). Improving the reaction yield of 2-amino-1-(3,4-dihydroxyphenyl)ethanone synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Justus-Liebig-Universität Gießen. (2011, December 9). Optimization of the Synthesis of a Diamantane Amino Acid.
  • ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
  • BenchChem. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Der Pharma Chemica. (n.d.).
  • To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Molecules. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • PubMed. (2011, March 15). 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors.
  • PMC. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone.
  • BenchChem. (2025). Comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
  • Semantic Scholar. (n.d.). Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction.
  • BenchChem. (2025). The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

Sources

Optimization

Technical Support Center: Purification Challenges of 1-(2-Amino-4,6-difluorophenyl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique isolation and purification ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique isolation and purification challenges associated with 1-(2-Amino-4,6-difluorophenyl)ethanone (CAS: 1632285-92-7).

This highly functionalized acetophenone derivative presents non-intuitive physicochemical behaviors. The interplay between the electron-withdrawing fluorine atoms, the ortho-amino group, and the acetyl moiety creates specific challenges in basicity, solubility, and chromatographic retention. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: What are the primary impurities encountered during synthesis, and why are they difficult to separate?

A: The standard synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoroacetophenone with ammonia. Because the starting material has multiple electrophilic sites activated by the carbonyl group, the amination is not perfectly regioselective. This reaction typically yields a mixture of the target ortho-substituted product (2-amino) and the para-substituted regioisomer, 1-(4-amino-2,6-difluorophenyl)ethanone (1)[1]. Separating these regioisomers is the primary bottleneck in the purification workflow.

G A 2,4,6-Trifluoroacetophenone (Starting Material) B Ammonia / Heat (SNAr Reaction) A->B C 1-(2-Amino-4,6-difluorophenyl)ethanone (Target: Intramolecular H-Bond) B->C Ortho Substitution (Major) D 1-(4-Amino-2,6-difluorophenyl)ethanone (Impurity: Intermolecular H-Bond) B->D Para Substitution (Minor)

Diagram 1: SNAr synthetic workflow and regioisomer impurity generation.

Q2: Why does standard acid-base extraction fail to separate the product from neutral impurities?

A: Researchers often attempt to partition the product into an aqueous layer using 1M HCl, assuming the aniline nitrogen will protonate. However, the basicity of the amino group in 1-(2-Amino-4,6-difluorophenyl)ethanone is severely attenuated. The electron-withdrawing acetyl group (via resonance) and the two fluorine atoms (via strong inductive effects) drastically reduce the electron density on the nitrogen. It is a well-documented phenomenon that polyfluorination significantly lowers the pKa of adjacent amines, often by several units (2)[2]. Because the conjugate acid pKa is extremely low, standard aqueous acid will not protonate it efficiently, resulting in the compound remaining in the organic phase.

Q3: How can I effectively resolve the 2-amino target from the 4-amino impurity?

A: The most effective separation method is normal-phase silica gel chromatography, exploiting their vastly different hydrogen-bonding capabilities. The 2-amino isomer forms a strong intramolecular hydrogen bond between the amino protons and the adjacent carbonyl oxygen. This "locks" the polar functional groups, reducing the molecule's overall polarity and its ability to interact with the silanol groups on the stationary phase (3)[3]. Conversely, the 4-amino isomer cannot form this intramolecular bond and engages in strong intermolecular hydrogen bonding with the silica, causing it to elute much slower.

G Crude Crude Mixture Loaded on Silica Gel MobilePhase Elution: Hexane/EtOAc (9:1 to 8:2) Crude->MobilePhase FastEluting Fast Eluting Fraction (Rf ~ 0.6) 1-(2-Amino-4,6-difluorophenyl)ethanone (Low Polarity) MobilePhase->FastEluting Weak Silica Interaction SlowEluting Slow Eluting Fraction (Rf ~ 0.2) 1-(4-Amino-2,6-difluorophenyl)ethanone (High Polarity) MobilePhase->SlowEluting Strong Silica Interaction

Diagram 2: Chromatographic separation logic based on hydrogen bonding.

Part 2: Quantitative Data Summary

To aid in fraction identification and physical characterization, the following table summarizes the divergent properties of the two primary regioisomers generated during synthesis.

Property1-(2-Amino-4,6-difluorophenyl)ethanone (Target)1-(4-Amino-2,6-difluorophenyl)ethanone (Impurity)Mechanistic Rationale
Substitution Pattern Ortho-aminoPara-aminoDictated by SNAr regioselectivity.
Hydrogen Bonding Intramolecular (NH···O=C)IntermolecularProximity of NH2 to acetyl group in the ortho position.
Silica Gel Affinity (Rf) Low affinity (Higher Rf, ~0.6 in 8:2 Hex/EtOAc)High affinity (Lower Rf, ~0.2 in 8:2 Hex/EtOAc)Intramolecular H-bond masks polar groups from silanol interactions.
Aqueous Basicity (pKa) Extremely low (< 1.0)Low (~ 2.0)Inductive pull of fluorines + resonance withdrawal by ortho-acetyl.
Physical State (Crude) Prone to oiling outAmorphous solidLack of intermolecular H-bonding networks in the ortho-isomer depresses melting point.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Flash Chromatography

Purpose: To isolate the target compound from the 4-amino regioisomer and unreacted starting materials without relying on acid-base extraction.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Add Celite (approx. 1:2 weight ratio to crude) and concentrate to dryness under reduced pressure. Causality: Dry loading prevents band broadening, which is critical when separating fluorinated oils that tend to streak on silica.

  • Column Equilibration: Pack a normal-phase silica gel column and equilibrate with Hexane/Ethyl Acetate (95:5, v/v).

  • Elution Gradient: Load the Celite-adsorbed crude onto the column. Begin elution with 95:5 Hexane/EtOAc for 3 column volumes (CV), then step the gradient to 85:15 Hexane/EtOAc.

  • Validation (TLC Monitoring): Spot fractions on silica TLC plates and develop in Hexane/EtOAc (80:20).

    • Self-Validation Check: The target 1-(2-amino-4,6-difluorophenyl)ethanone will appear as a fast-moving, intensely UV-active spot at Rf ~ 0.6 . If you observe a secondary UV-active spot at Rf ~ 0.2 , this is the 4-amino impurity. Do not pool these fractions.

  • Concentration: Pool the fractions containing the pure Rf ~ 0.6 spot. Concentrate under reduced pressure at a water bath temperature no higher than 30°C to prevent thermal degradation or volatilization of the fluorinated product.

Protocol B: Anti-Solvent Crystallization

Purpose: To induce crystallization of the highly soluble, low-melting target compound from an oily state.

  • Dissolution: Transfer the concentrated oil (target compound) to a clean Erlenmeyer flask. Dissolve the oil in a minimum volume of warm isopropanol (40°C). Causality: Isopropanol provides enough polarity to disrupt any weak, transient intermolecular networks preventing nucleation, without causing solvolysis.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add cold heptane (anti-solvent) dropwise until the solution becomes persistently turbid (the cloud point).

  • Seeding & Maturation: If available, add a single seed crystal of pure 1-(2-Amino-4,6-difluorophenyl)ethanone. Allow the mixture to cool undisturbed to room temperature over 2 hours.

    • Self-Validation Check: The formation of distinct crystalline needles confirms the successful exclusion of the 4-amino isomer, which typically forms amorphous solids or co-oils.

  • Isolation: Once crystallization is complete at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Filter the crystals under vacuum, wash with 2 volumes of ice-cold heptane, and dry under high vacuum for 12 hours.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.[Link]

  • Tokárová, Z., et al. (2017). Direct nucleophilic substitution of polyfluorobenzenes with pyrrole and 2,5-dimethylpyrrole. Journal of Fluorine Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Amino-4,6-difluorophenyl)ethanone

Welcome to the technical support resource for the synthesis and optimization of 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with its synthesis, moving beyond basic protocols to explain the "why" behind experimental choices.

1-(2-Amino-4,6-difluorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its structure, featuring an acetyl group ortho to an amine and flanked by two fluorine atoms, presents a unique set of challenges and opportunities in synthetic chemistry. The primary route to this and similar molecules is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. However, the interplay of the activating amino group and the deactivating fluoro groups on the aromatic ring, coupled with the inherent reactivity of the reagents, demands a nuanced and well-optimized approach.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction to synthesize 1-(2-Amino-4,6-difluorophenyl)ethanone is resulting in a very low yield or is not working at all. What are the most common causes?

A1: This is the most frequently encountered issue, and it almost always traces back to catalyst deactivation or substrate reactivity. The standard Friedel-Crafts acylation involves an aromatic ring, an acylating agent (like acetyl chloride), and a Lewis acid catalyst (like aluminum chloride, AlCl₃). With an aniline-based substrate, several factors are at play.

  • Catalyst Deactivation by the Amino Group: The primary culprit is the reaction between the basic amino group (-NH₂) on your starting material (e.g., 3,5-difluoroaniline) and the Lewis acid catalyst.[1] Aniline is a Lewis base, while AlCl₃ is a potent Lewis acid. They react to form a deactivated anilinium salt.[1] This complex is electron-poor, deactivating the aromatic ring towards the required electrophilic attack and rendering the catalyst inactive.[1][2]

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product itself is a Lewis base and forms a stable complex with the catalyst.[2][3] This complexation removes the catalyst from the reaction cycle.

  • Substrate Deactivation by Fluoro Groups: While the amino group is activating, the two fluorine atoms on the ring are electron-withdrawing and deactivating.[4][5] This makes the aromatic ring less nucleophilic and slows the reaction rate compared to a non-fluorinated analogue.

Troubleshooting & Optimization Steps:

  • Protect the Amino Group: The most reliable solution is to temporarily protect the amino group. Converting the aniline to an acetanilide (using acetic anhydride) is a standard and effective strategy. The resulting amide is significantly less basic, preventing it from deactivating the Lewis acid catalyst. After the acylation is complete, the protecting group can be easily removed by acid or base hydrolysis.[1]

  • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. The Lewis acid catalyst should be fresh and of high quality. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Use Excess Catalyst: For acylations, a molar excess of the Lewis acid (typically 1.1 to 1.5 equivalents) is recommended to account for complexation with the final ketone product.[2]

  • Consider Alternative Catalysts: For deactivated rings, stronger catalytic systems may be required. Trifluoromethanesulfonic acid (TfOH) and its rare earth metal salts (Re(OTf)₃) have shown excellent efficacy in acylating fluorinated aromatics, sometimes even under solvent-free conditions.[6][7]

Issue 2: Poor Regioselectivity and Side Product Formation

Q2: I am observing a mixture of isomers and other impurities in my reaction. How can I improve the selectivity for the desired 1-(2-Amino-4,6-difluorophenyl)ethanone?

A2: Achieving high regioselectivity is critical. The substitution pattern on the final product is dictated by the directing effects of the substituents on the aromatic ring.

  • Understanding Directing Effects: The (protected) amino group is a strong ortho, para-director, while the fluorine atoms are weak ortho, para-directors. The desired product results from acylation at the position ortho to the amino group and meta to both fluorine atoms. This is generally the electronically favored position. However, side products can arise from acylation at other positions or from other side reactions.

  • Causes of Impurity Formation:

    • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored thermodynamic isomers.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, potentially affecting the product ratio.[8]

    • Reaction with Unprotected Amine: If the amino group is not protected, it can be acylated by the acetyl chloride, forming an amide and consuming your reagents.

Troubleshooting & Optimization Steps:

  • Temperature Control: Perform the reaction at a low temperature. Starting the addition of reagents at 0 °C (using an ice bath) is standard practice.[2] This favors the kinetically controlled product, which is often the isomer with the highest regioselectivity.

  • Solvent Selection: Non-polar aprotic solvents are generally preferred for Friedel-Crafts acylations.

  • Order of Addition: A slow, dropwise addition of the acylating agent to the mixture of the substrate and Lewis acid helps to maintain a low concentration of the electrophile, which can minimize side reactions.[2]

ParameterRecommendationRationale
Catalyst AlCl₃, FeCl₃, TfOH[4][9]AlCl₃ is the classic choice but highly moisture-sensitive. TfOH is excellent for deactivated rings.[6]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)Non-polar solvents are generally preferred. Avoid protic solvents.
Temperature 0 °C to Room TemperatureLower temperatures enhance selectivity. Monitor for stalling.[10]
Stoichiometry >1.0 equivalent of Lewis AcidThe ketone product complexes with the catalyst, necessitating a stoichiometric or excess amount.[2]
Table 1: Summary of Recommended Reaction Parameters
Issue 3: Reaction Stalling or Incomplete Conversion

Q3: My reaction starts but seems to stop before all the starting material is consumed. What troubleshooting steps can I take?

A3: A stalled reaction is typically due to the gradual deactivation of the catalyst or insufficient thermal energy.

Troubleshooting & Optimization Steps:

  • Re-evaluate Anhydrous Conditions: Even trace amounts of moisture introduced during the reaction can kill the catalyst over time. Ensure your inert atmosphere is maintained throughout the experiment.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.[11] If the reaction has stalled, you will see no change over a significant period (e.g., 1-2 hours).

  • Gentle Heating: If the reaction is clean but slow at low temperatures, you can allow it to warm slowly to room temperature. In some cases, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with a deactivated substrate.[10] However, always monitor for the appearance of new, undesired spots on your TLC plate.

  • Increase Reaction Time: Some reactions are inherently slow. If the reaction is progressing cleanly, simply extending the reaction time may be all that is needed.[10]

Issue 4: Difficult Work-up and Purification

Q4: What are the best practices for quenching the reaction and purifying the final product?

A4: A proper work-up is crucial for isolating your product cleanly and safely.

Recommended Work-up and Purification Protocol:

  • Quenching: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][2] This procedure should be done in a fume hood with caution, as it is highly exothermic and will release HCl gas. The acid hydrolyzes the aluminum-ketone complex, liberating the product, and dissolves the aluminum salts in the aqueous layer.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.[12][13]

  • Washing: Combine the organic layers and wash them sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[12]

    • Column Chromatography: For oily products or mixtures that are difficult to separate, silica gel column chromatography is the method of choice.[11] A gradient elution with hexanes and ethyl acetate is a good starting point.

Visualizing the Workflow

Diagrams can help clarify complex decision-making processes in the lab.

Troubleshooting_Low_Yield start Low or No Product Yield Observed check_amine Is the amine group protected? start->check_amine protect_amine Protect Amine (e.g., as Acetanilide) check_amine->protect_amine No check_conditions Are conditions strictly anhydrous? check_amine->check_conditions Yes protect_amine->check_conditions dry_system Oven-dry glassware, use anhydrous solvent, run under N2/Ar check_conditions->dry_system No check_catalyst Is catalyst stoichiometry > 1.0 eq? check_conditions->check_catalyst Yes dry_system->check_catalyst increase_catalyst Use 1.1 - 1.5 eq. of Lewis Acid check_catalyst->increase_catalyst No rerun Re-run Experiment check_catalyst->rerun Yes increase_catalyst->rerun

Caption: Troubleshooting workflow for low product yield.

Catalyst_Deactivation cluster_reactants Reactants aniline 3,5-Difluoroaniline (Lewis Base) deactivated_complex {Deactivated Anilinium-AlCl₃ Salt | (Electron Poor & Unreactive)} aniline->deactivated_complex Reacts With catalyst AlCl₃ Catalyst (Lewis Acid) catalyst->deactivated_complex no_product Reaction Failure deactivated_complex->no_product Leads To

Caption: Catalyst deactivation by an unprotected aniline substrate.

Storage and Handling

Q5: How should I store the final product, 1-(2-Amino-4,6-difluorophenyl)ethanone?

A5: Based on supplier recommendations and the chemical nature of the compound, it should be stored under an inert atmosphere (argon or nitrogen) at room temperature.[14] It is advisable to protect it from direct light.[14] The amino group can be susceptible to air oxidation over long periods, which may lead to discoloration.

References
  • Jia, H. Y. (2014). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. Master's Thesis.
  • MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions. [Link]

  • ACS Publications. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • AdooQ BioScience. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Biochemical Reagent. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • PMC. (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
  • AABlocks. (n.d.). 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • ACS Publications. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemsrc. (2025). CAS#:93102-96-6 | 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • Organic Syntheses. (n.d.). THE PREPARATION OF INDAZOLES VIA METAL FREE INTRAMOLECULAR ELECTROPHILIC AMINATION OF 2-AMINOPHENYL KETOXIMES. [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 1-(2-Amino-4,6-difluorophenyl)ethanone Reactions

Welcome to the technical support center for optimizing reactions involving 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 1-(2-Amino-4,6-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The unique electronic properties of the difluorinated phenyl ring in this compound present specific challenges and opportunities in synthesis, where temperature control is a critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of the two fluorine atoms on the reactivity of 1-(2-Amino-4,6-difluorophenyl)ethanone and how does this relate to reaction temperature?

A1: The two fluorine atoms at the 4- and 6-positions are strongly electron-withdrawing. This has a dual effect on the molecule. Firstly, it decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution (SNAr). Secondly, it reduces the nucleophilicity of the ortho-amino group. Consequently, reactions requiring the nucleophilic character of the amino group, such as condensations and cyclizations, may require higher temperatures compared to their non-fluorinated analogs to achieve reasonable reaction rates.

Q2: I am planning a Friedländer annulation to synthesize a quinoline derivative. What is a good starting temperature for this reaction?

A2: For the Friedländer synthesis, which involves the condensation of the 2-aminoaryl ketone with a compound containing an α-methylene group, a common starting point is to reflux the reaction mixture in a suitable solvent like ethanol.[1] Depending on the reactivity of the coupling partner, temperatures can range from room temperature to the boiling point of the solvent. For instance, some related quinoline syntheses are conducted at temperatures between 70-75 °C.[2] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, the temperature can be gradually increased.

Q3: When reacting 1-(2-Amino-4,6-difluorophenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMFDMA), what temperature should I use?

A3: The reaction with DMFDMA typically forms an enaminone intermediate, which is a key step in the synthesis of various heterocycles. For related compounds, this reaction is often carried out at reflux temperature.[3][4] A study involving a different aminophenyl ethanone derivative refluxed the mixture with DMFDMA in dry dioxane for two hours.[4] Given the reduced nucleophilicity of the amino group in your starting material, refluxing is a logical starting point. The specific temperature will depend on the solvent used.

Q4: Can I run my reaction at a very high temperature to speed it up?

A4: While increasing the temperature generally increases the reaction rate, excessively high temperatures can lead to undesirable side reactions, such as polymerization, decomposition of starting materials or products, and the formation of impurities. For example, in reactions involving solvents like DMF, high temperatures can cause solvent decomposition, leading to the formation of byproducts. It is crucial to find an optimal temperature that provides a good reaction rate without significant impurity formation.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 1-(2-Amino-4,6-difluorophenyl)ethanone, with a focus on temperature-related solutions.

Problem Potential Cause Troubleshooting Steps & Temperature Considerations
Low or No Conversion Insufficient thermal energy to overcome the activation energy, especially given the deactivating effect of the fluorine atoms on the amino group.Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and the appearance of new impurities by TLC or HPLC. For some cyclizations, switching to a higher boiling point solvent or using microwave heating might be beneficial.[1]
Inactivated catalyst or reagents due to moisture.Ensure all reagents and solvents are anhydrous, as moisture can quench catalysts and reagents. This is particularly important for reactions sensitive to water.
Formation of Multiple Products/Isomers Reaction temperature is too high , leading to loss of selectivity.Lower the reaction temperature. Some reactions exhibit better selectivity at lower temperatures. For example, in Friedel-Crafts acylations of related compounds, maintaining a low temperature (e.g., 0-5 °C) can improve regioselectivity.[5]
Side reactions becoming competitive at elevated temperatures.Analyze the byproducts to understand the side reactions. If a known, temperature-dependent side reaction is occurring, lowering the temperature is a primary solution.
Product Decomposition Thermal instability of the starting material, intermediates, or the final product.If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. If the product is known to be heat-sensitive, ensure the work-up procedure is also conducted at a controlled temperature.
Incomplete Reaction Despite High Temperature Reversible reaction where the equilibrium is unfavorable at higher temperatures.In some cases, an equilibrium may be reached. If the reaction is reversible, consider methods to remove a byproduct (e.g., water with a Dean-Stark trap) to drive the reaction to completion. Also, verify that the reaction has not simply stalled due to reagent degradation at the high temperature.

Experimental Protocols

The following are representative, detailed protocols for common reactions involving 1-(2-Amino-4,6-difluorophenyl)ethanone, with a focus on temperature optimization.

Protocol 1: Synthesis of a 5,7-Difluoro-4-methylquinoline via Friedländer Annulation

This protocol is adapted from general Friedländer synthesis procedures.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-Amino-4,6-difluorophenyl)ethanone (1.0 eq) in ethanol.

  • Addition of Reagents: Add acetone (1.5 eq) and a catalytic amount of potassium hydroxide (0.1 eq).

  • Reaction Temperature: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

The following table summarizes recommended temperature ranges for different classes of reactions involving 2-aminoaryl ketones, which can be used as a starting point for optimizing reactions with 1-(2-Amino-4,6-difluorophenyl)ethanone.

Reaction Type Reagents Typical Temperature Range Notes
Friedländer Annulation Aldehyde or Ketone with α-methylene group, Acid or Base catalystRoom Temperature to Reflux (e.g., 70-130 °C)[2]The optimal temperature depends on the reactivity of the carbonyl compound.
Condensation with DMFDMA N,N-Dimethylformamide dimethyl acetalRefluxThe reaction is often carried out in a high-boiling solvent like dioxane or DMF.[4]
Nucleophilic Aromatic Substitution Nucleophile (e.g., amine)120-130 °CHigh temperatures are often required for SNAr reactions.[6]
Heterocycle Formation (general) Various (e.g., isatin, alkynes)Room Temperature to 120 °C (including microwave heating)A wide range of conditions have been reported depending on the specific ring system being synthesized.[7]

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Starting Temperature (e.g., 60°C based on literature for analogous reactions) B Run Small-Scale Reaction for a Fixed Time (e.g., 2 hours) A->B C Analyze Reaction Mixture (TLC/HPLC) B->C D Evaluate Outcome C->D E Low Conversion? D->E F Significant Side Products? E->F No G Increase Temperature (e.g., to 80°C) E->G Yes H Decrease Temperature (e.g., to 40°C) F->H Yes I Optimal Temperature Found F->I No G->B H->B J Proceed to Scale-up I->J

Caption: A decision-making workflow for optimizing reaction temperature.

Logical Relationship of Temperature and Reaction Outcome

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxn Side Reactions Temp->SideRxn Increases Decomp Decomposition Temp->Decomp Increases Yield Product Yield Rate->Yield Generally Increases Purity Product Purity SideRxn->Purity Decreases Decomp->Yield Decreases Decomp->Purity Decreases

Caption: The relationship between reaction temperature and key experimental outcomes.

References

  • PubChem. Amino-substituted heterocycles for treating cancers with egfr mutations - Patent EP-4323356-A1. Available from: [Link].

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544.
  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link].

  • Hitchings, G. H., & Elion, G. B. (1954). U.S. Patent No. 2,691,654. Washington, DC: U.S.
  • RSC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21389.
  • Srivastava, S., et al. (2007).
  • Singh, I. P., et al. (2000). U.S. Patent No. 6,133,485. Washington, DC: U.S.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link].

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • Li, Z., et al. (2016). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 12, 1947-1952.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7001.
  • Fizer, O., et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Fluorine Chemistry, 185, 1-13.
  • To Chemistry Journal. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 21-50.
  • Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886.
  • Moskvina, V. S., et al. (2015). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 51(8), 799-805.
  • Narayana, B., et al. (2012). A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. Medicinal Chemistry Research, 22(6), 2625-2633.
  • UCL. Publications of Pharmaceutical Sciences at UCL (Brussels, Belgium). Available from: [Link].

  • Scribd. DMFDMA. Available from: [Link].

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Characterization of 1-(2-Amino-4,6-difluorophenyl)ethanone

Introduction: Deciphering Molecular Architecture with 13C NMR In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(2-Amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Architecture with 13C NMR

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(2-Amino-4,6-difluorophenyl)ethanone is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of bioactive molecules. Its chemical structure, featuring an acetyl group, an amino group, and two fluorine atoms on the phenyl ring, presents a unique spectroscopic challenge. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1][2][3]

This comprehensive guide provides a detailed analysis of the expected 13C NMR characteristics of 1-(2-Amino-4,6-difluorophenyl)ethanone. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of substituent effects and comparative data from structurally related analogues to predict and interpret its 13C NMR spectrum. This approach not only facilitates the identification of the target compound but also serves as a valuable reference for the characterization of other polysubstituted aromatic systems.

Predicting the 13C NMR Spectrum: A First-Principles Approach

The 13C NMR spectrum of a substituted benzene is governed by the electronic effects of its substituents and the overall symmetry of the molecule.[4][5] For 1-(2-Amino-4,6-difluorophenyl)ethanone, we anticipate a total of eight distinct carbon signals, corresponding to the six carbons of the aromatic ring and the two carbons of the acetyl group. The lack of a plane of symmetry renders all six aromatic carbons chemically non-equivalent.

Substituent Effects on Aromatic Chemical Shifts:

The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • Amino Group (-NH2): As a strong electron-donating group, the amino group is expected to shield the ortho and para carbons, causing an upfield shift (lower ppm values).[4][6]

  • Fluorine (-F): Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (the ipso-carbon), resulting in a significant downfield shift.[7][8] It also influences the chemical shifts of other carbons in the ring through both inductive and resonance effects.

  • Acetyl Group (-COCH3): The acetyl group is an electron-withdrawing group, which deshields the ipso-carbon and the ortho and para carbons, causing them to resonate at higher ppm values.[9]

Carbon-Fluorine Coupling: A Definitive Spectroscopic Signature

A key feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of through-bond carbon-fluorine (C-F) spin-spin coupling.[10][11] This coupling provides invaluable structural information. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • One-bond coupling (¹JCF): This is typically the largest coupling, with values ranging from -230 to -270 Hz for carbons directly bonded to fluorine.[12]

  • Two-bond coupling (²JCF): This coupling is smaller, generally in the range of 18 to 26 Hz.[12]

  • Three-bond (³JCF) and four-bond (⁴JCF) couplings: These long-range couplings are also observable and are typically less than 12 Hz.[12]

In 1-(2-Amino-4,6-difluorophenyl)ethanone, the carbons at positions 4 and 6 will appear as doublets with large ¹JCF values. The other aromatic carbons will exhibit smaller couplings to the two fluorine atoms, leading to more complex splitting patterns (e.g., doublet of doublets). The acetyl carbonyl carbon may also show a long-range coupling to the fluorine at position 6.

Comparative Analysis: Differentiating from Structural Isomers

To put the predicted spectral data into context, a comparison with experimentally characterized, structurally similar compounds is essential. The following table contrasts the known 13C NMR data of 2'-aminoacetophenone and 2',6'-difluoroacetophenone with the predicted values for our target molecule.

Carbon Position2'-Aminoacetophenone[13][14][15] (CDCl₃, δ ppm)2',6'-Difluoroacetophenone[16] (CDCl₃, δ ppm)1-(2-Amino-4,6-difluorophenyl)ethanone (Predicted, δ ppm)Predicted Multiplicity (due to C-F coupling)
C=O200.7~195 (triplet, ³JCF ≈ 4 Hz)~198d
CH₃28.2~31.5 (triplet, ⁴JCF ≈ 2 Hz)~29d
C-1118.8~118 (triplet, ²JCF ≈ 18 Hz)~115dd
C-2151.1~162 (dd, ¹JCF ≈ 254 Hz, ³JCF ≈ 8 Hz)~150d
C-3116.1~112 (triplet, ²JCF ≈ 20 Hz, ⁴JCF ≈ 4 Hz)~98dd
C-4134.3~133 (multiplet)~158dd
C-5116.9~112 (triplet, ²JCF ≈ 20 Hz, ⁴JCF ≈ 4 Hz)~96dd
C-6131.5~162 (dd, ¹JCF ≈ 254 Hz, ³JCF ≈ 8 Hz)~159d

Note: Predicted values are estimations based on substituent additivity rules and data from related compounds. Actual experimental values may vary.

This comparison highlights several key distinguishing features for 1-(2-Amino-4,6-difluorophenyl)ethanone:

  • The presence of two aromatic carbons with large one-bond C-F couplings (C-4 and C-6).

  • The significant upfield shift of C-3 and C-5 due to the combined electron-donating effects of the amino group at the ortho and para positions.

  • The unique splitting patterns for all aromatic carbons due to coupling with two different fluorine atoms.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of 1-(2-Amino-4,6-difluorophenyl)ethanone requires careful consideration of the experimental parameters, particularly due to the presence of fluorine.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of 1-(2-Amino-4,6-difluorophenyl)ethanone.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for its ability to dissolve a wide range of organic compounds.
  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the probe for both ¹³C and ¹⁹F frequencies.
  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl carbon, are observed.
  • Acquisition Time: An acquisition time of at least 1.0-1.5 seconds is recommended to ensure good digital resolution.
  • Relaxation Delay: A relaxation delay of 2.0 seconds is a good starting point. Quaternary carbons may require a longer delay for complete relaxation and accurate integration.
  • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and those split by fluorine coupling.
  • Decoupling: Standard proton decoupling should be applied during acquisition. For unambiguous assignment and simplification of the complex splitting patterns caused by C-F coupling, it is highly recommended to acquire a second spectrum with simultaneous proton and fluorine decoupling.[11]

4. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Fourier transform the Free Induction Decay (FID).
  • Phase the spectrum carefully.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Visualization of Predicted Spectral Features

The following diagrams illustrate the predicted 13C NMR characteristics and a logical workflow for the structural characterization of 1-(2-Amino-4,6-difluorophenyl)ethanone.

G cluster_molecule 1-(2-Amino-4,6-difluorophenyl)ethanone cluster_couplings Key C-F Couplings mol C-1: ~115 ppm (dd) C-2: ~150 ppm (d) C-3: ~98 ppm (dd) C-4: ~158 ppm (dd, ¹JCF) C-5: ~96 ppm (dd) C-6: ~159 ppm (d, ¹JCF) C=O: ~198 ppm (d) CH₃: ~29 ppm (d) couplings ¹J (C4-F, C6-F): ~250 Hz ²J (C3-F4, C5-F4, C5-F6): ~20-25 Hz ³J (C2-F, C=O-F6): ~5-10 Hz ⁴J (C1-F, CH₃-F6): ~2-4 Hz

Caption: Predicted 13C NMR chemical shifts and key C-F coupling constants for 1-(2-Amino-4,6-difluorophenyl)ethanone.

G start Obtain ¹³C NMR Spectrum step1 Determine Number of Signals (Expect 8 unique carbons) start->step1 step2 Identify Carbonyl and Methyl Signals (C=O: ~198 ppm, CH₃: ~29 ppm) step1->step2 step3 Identify Carbons Bonded to Fluorine (Two signals with large ¹JCF > 200 Hz) step2->step3 step4 Assign Remaining Aromatic Signals (Based on predicted shifts and C-F coupling patterns) step3->step4 step5 Compare with Analogue Spectra (2'-aminoacetophenone, 2',6'-difluoroacetophenone) step4->step5 end_node Confirm Structure step5->end_node

Caption: Workflow for the structural characterization of 1-(2-Amino-4,6-difluorophenyl)ethanone using 13C NMR.

Conclusion

The 13C NMR characterization of 1-(2-Amino-4,6-difluorophenyl)ethanone provides a rich dataset for its unambiguous structural confirmation. The predicted spectrum is distinguished by eight unique carbon signals, with the two fluorine-bearing carbons exhibiting large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are significantly influenced by the interplay of the strong electron-donating amino group and the electronegative fluorine atoms. A comparative analysis with structurally related compounds, combined with the detailed experimental protocol provided, offers a robust framework for the empirical validation of this important synthetic intermediate. This guide underscores the power of predictive spectroscopy and comparative analysis in modern chemical research.

References

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  • Adcock, W., & Abeywickrema, A. N. (n.d.). 13C and 19F NMR substituent chemical shifts (SCS) of some bridgehead-substituted phenyl- and fluorophenylbicyclo [2.2.2] octyltricarbonylchromium(O) derivatives. Scilit. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 1-(2-Amino-4,6-difluorophenyl)ethanone Derivatives

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the intrinsic potency of a molecule is only the beginning of its story.[1] The path to a viable clinical candidat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the intrinsic potency of a molecule is only the beginning of its story.[1] The path to a viable clinical candidate is paved with a series of critical hurdles known as ADME properties: Absorption, Distribution, Metabolism, and Excretion.[2] The 1-(2-Amino-4,6-difluorophenyl)ethanone scaffold represents a promising starting point for novel therapeutics, with its fluorinated phenyl ring suggesting enhanced metabolic stability and lipophilicity—key attributes in modulating drug behavior.[3] However, early and rigorous assessment of a compound's "drug-likeness" is paramount to avoid costly late-stage failures.[4]

This guide provides a comprehensive framework for researchers to systematically evaluate the drug-like properties of novel 1-(2-Amino-4,6-difluorophenyl)ethanone derivatives. We will move beyond simple data reporting, delving into the causality behind experimental choices and establishing a self-validating system of protocols. Our objective is to empower your research with the ability to not only generate data but to interpret it, enabling informed decisions that prioritize candidates with the highest probability of success.

Pillar 1: The Foundational Screen - In Silico and Physicochemical Profiling

Before committing valuable resources to wet lab experiments, a computational and basic physicochemical assessment provides a crucial first filter. This initial step helps to flag potential liabilities and rank-order compounds for more intensive investigation.[5]

Expertise & Experience: Applying Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) remains a cornerstone of drug design, offering a rule of thumb to evaluate if a compound's properties are amenable to oral bioavailability.[6][7] It's not a rigid law but a guideline; violating one rule may be acceptable, but multiple violations often predict poor absorption or permeation.[8] The rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 Daltons

  • A calculated octanol-water partition coefficient (cLogP) not greater than 5

For our derivatives, we will compare them against a well-established, orally bioavailable kinase inhibitor, "Competitor K," to provide context.

Table 1: Comparative In Silico Drug-Likeness Profile

CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsRo5 Violations
Derivative A 420.53.8250
Derivative B 485.24.9370
Derivative C 512.75.3482
Competitor K 450.64.1160

Trustworthiness: The data above immediately flags Derivative C as a potential risk due to violations in both molecular weight and lipophilicity. While kinase inhibitors as a class can sometimes push these boundaries, this compound would be deprioritized for initial in vitro screening in favor of Derivatives A and B, which exhibit more drug-like properties.[9]

Pillar 2: Experimental Validation - Core In Vitro ADME Assays

In silico predictions require experimental validation. The following three assays form the bedrock of an early ADME assessment, providing quantitative data on solubility, permeability, and metabolic stability.

Aqueous Solubility: The Gateway to Absorption

A compound must dissolve to be absorbed. Poor aqueous solubility is a frequent cause of failure, leading to low bioavailability and unreliable results in biological assays.[10] We employ a kinetic solubility assay, which is a high-throughput method suitable for early discovery.[11][12]

  • Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.[13]

  • Dispensing: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into wells containing phosphate-buffered saline (PBS, pH 7.4). This creates a final DMSO concentration of ≤2%, minimizing solvent effects.[12]

  • Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 90 minutes to 2 hours).[12][13]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is directly proportional to the amount of undissolved precipitate.[11]

  • Quantification: A standard curve is used to determine the concentration at which the compound precipitates, defining its kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 10 mM Stock in DMSO add_dmso Add 2 µL DMSO stock to PBS prep1->add_dmso prep2 PBS (pH 7.4) in 96-well plate prep2->add_dmso incubate Incubate 90 min at RT add_dmso->incubate measure Measure light scattering (Nephelometer) incubate->measure calculate Calculate Solubility (µg/mL) measure->calculate

Caption: Workflow for the kinetic solubility assay.

Table 2: Kinetic Solubility Results

CompoundKinetic Solubility at pH 7.4 (µg/mL)Classification
Derivative A 115High
Derivative B 45Moderate
Derivative C < 10Low
Competitor K 95High

Authoritative Grounding: A solubility goal for discovery compounds is often >60 µg/mL.[10] Derivative A meets this comfortably, while Derivative B is borderline. The low solubility of Derivative C, predicted by its high cLogP, is now experimentally confirmed, making it a highly challenging candidate for oral formulation.

Permeability: Crossing the Membrane Barrier

For oral drugs, absorption from the gastrointestinal tract requires crossing cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion, the primary mechanism for many small molecule drugs.[5][14]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[15]

  • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of DMSO to act as a sink.[16]

  • Add Compound: Add the test compounds (from DMSO stock, diluted in buffer at a relevant GI tract pH, e.g., 6.5) to the donor plate wells.[14]

  • Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for several hours (e.g., 5 hours) at room temperature.[17]

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[16]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from these concentrations.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Coat Donor Plate with Lipid add_cmpd Add Compound to Donor Plate prep1->add_cmpd prep2 Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich' prep2->assemble prep3 Prepare Compound in Donor Buffer prep3->add_cmpd add_cmpd->assemble incubate Incubate 5h at RT assemble->incubate measure Quantify [C] in Donor & Acceptor (LC-MS/MS) incubate->measure calculate Calculate Papp (x 10⁻⁶ cm/s) measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 3: PAMPA Permeability Results

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Derivative A 2.5Low
Derivative B 12.1High
Derivative C 15.5High
Competitor K 10.8High

Trustworthiness: High permeability is generally considered Papp > 10 x 10⁻⁶ cm/s. While Derivative C is highly permeable, this is expected from its high lipophilicity and is overshadowed by its poor solubility. Derivative B shows excellent permeability. Derivative A, despite its good solubility, appears to have low passive permeability, which could hinder its absorption. This highlights the importance of assessing multiple parameters in parallel.

Metabolic Stability: Surviving First-Pass Metabolism

After absorption, a drug travels to the liver, where it can be rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family.[18] Poor metabolic stability leads to low oral bioavailability and a short duration of action. We assess this using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[19][20]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[18]

  • Pre-incubation: Add the test compound (final concentration, e.g., 1 µM) to the microsomal mixture and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.[19]

  • Initiation: Initiate the metabolic reaction by adding a cofactor, the NADPH regenerating system.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Microsomes + Buffer + Compound prep2 Pre-incubate at 37°C prep1->prep2 initiate Initiate reaction with NADPH prep2->initiate sample Sample and Quench at time points (0-60 min) initiate->sample process Centrifuge & Collect Supernatant sample->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Table 4: Human Liver Microsomal Stability Results

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Stability Classification
Derivative A > 60< 15High
Derivative B 12115Low
Derivative C > 60< 10High
Competitor K 4525Moderate-High

Authoritative Grounding: A half-life of >30 minutes is often considered indicative of good stability in this assay. Derivative A and C show high metabolic stability. In contrast, Derivative B is rapidly metabolized, suggesting it has a metabolic "soft spot" that would likely lead to high first-pass clearance in vivo.

Comparative Analysis and Path Forward

Synthesizing our findings provides a clear, multi-parameter view of our candidates, allowing for an evidence-based decision on which derivatives to advance or modify.

Table 5: Consolidated Drug-Like Properties Profile

CompoundRo5 ViolationsSolubility (µg/mL)Permeability (Papp x 10⁻⁶ cm/s)Metabolic Stability (t½, min)Overall Assessment
Derivative A 0High (115) Low (2.5)High (>60) Promising. Good solubility and stability but needs optimization to improve permeability.
Derivative B 0Moderate (45)High (12.1) Low (12)Challenging. Good permeability is negated by poor metabolic stability. A candidate for metabolic hotspot identification and modification.
Derivative C 2Low (<10)High (15.5) High (>60) Poor Candidate. Multiple Ro5 violations and very low solubility present major developability hurdles. Deprioritize.
Competitor K 0High (95) High (10.8) Moderate-High (45) Benchmark. Represents a well-balanced, successful drug profile.
Expert Conclusion & Strategic Direction

Based on this comprehensive assessment, Derivative A emerges as the most promising lead candidate. Its high solubility and excellent metabolic stability provide a strong foundation. The primary challenge is its low passive permeability, which may be addressable through targeted medicinal chemistry efforts without significantly increasing lipophilicity.

Derivative B , while showing desirable permeability, suffers from a critical metabolic liability. The next logical step for this compound would be a metabolite identification study to pinpoint the exact site of metabolism, guiding a structure-activity relationship (SAR) campaign to block this pathway.

Derivative C is a clear example of a compound that, despite potential potency, is unlikely to succeed due to fundamental flaws in its physicochemical properties. This early-stage deselection prevents the investment of significant future resources into a candidate with a low probability of success.

By integrating computational predictions with a tiered, logical flow of in vitro ADME experiments, we can confidently select and optimize compounds, significantly enhancing the efficiency and success rate of the drug discovery process.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

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  • Moodle@Units. (n.d.). Lipinski's rule of five. Moodle@Units. [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. ICE Bioscience. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

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  • PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. [Link]

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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Validation

Spectroscopic Comparison Guide: Differentiating 1-(2-Amino-4,6-difluorophenyl)ethanone from its Positional Isomers

As a Senior Application Scientist in pharmaceutical development, identifying and validating the exact positional isomer of fluorinated building blocks is a critical quality control step. 1-(2-Amino-4,6-difluorophenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, identifying and validating the exact positional isomer of fluorinated building blocks is a critical quality control step. 1-(2-Amino-4,6-difluorophenyl)ethanone is a highly valued intermediate in the synthesis of kinase inhibitors and advanced fluoroquinolone analogs[1]. However, its structural similarity to other positional isomers—such as 1-(4-Amino-2,6-difluorophenyl)ethanone and 1-(2-Amino-4,5-difluorophenyl)ethanone—often leads to misidentification if standard analytical workflows are not rigorously applied.

This guide provides an objective, data-driven comparison of these isomers, focusing on the causality behind their spectroscopic differences. By understanding the underlying quantum mechanical and physical chemistry principles (symmetry, spin-spin coupling, and hydrogen bonding), researchers can build self-validating analytical protocols.

Structural Causality and Spectroscopic Divergence

The differentiation of difluoroaminoacetophenone isomers relies on three fundamental structural variations:

  • Molecular Symmetry: The relative positions of the amino and fluoro groups dictate whether the molecule possesses a C2v​ axis of symmetry (ignoring the transient rotation of the acetyl group on the NMR timescale).

  • Through-Bond Spin-Spin Coupling ( J -coupling): The spatial relationship between the two fluorine atoms (ortho vs. meta) fundamentally alters the magnitude of the 19 F- 19 F coupling constants ( JFF​ ).

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the 1-acetyl group facilitates the formation of a stable six-membered pseudo-ring via hydrogen bonding, which significantly alters the vibrational frequency of the carbonyl bond.

Workflow for Isomer Identification

To systematically identify an unknown isomer, we employ a logical decision tree based on these three principles.

IsomerID Start Unknown Isomer (Difluoroaminoacetophenone) NMR19 19F NMR Analysis Start->NMR19 Sym 1 Signal (Equivalent F) NMR19->Sym Symmetry Asym 2 Signals (Inequivalent F) NMR19->Asym Asymmetry Isomer4 1-(4-Amino-2,6-difluorophenyl)ethanone (Symmetrical) Sym->Isomer4 NMR1H 19F-19F Coupling Analysis Asym->NMR1H OrthoF Strong 3J_FF (~20 Hz) Ortho Fluorines NMR1H->OrthoF MetaF Weak 4J_FF (0-10 Hz) Meta Fluorines NMR1H->MetaF Isomer45 1-(2-Amino-4,5-difluorophenyl)ethanone OrthoF->Isomer45 Isomer246 1-(2-Amino-4,6-difluorophenyl)ethanone MetaF->Isomer246

Logical workflow for identifying difluoroaminoacetophenone isomers via NMR.

Comparative Spectroscopic Data

The following table summarizes the expected quantitative and qualitative spectroscopic data for the target molecule and its two most common positional alternatives. These values are derived from established.

Spectroscopic Feature1-(2-Amino-4,6-difluorophenyl)ethanone (Target)1-(4-Amino-2,6-difluorophenyl)ethanone (Alternative A)1-(2-Amino-4,5-difluorophenyl)ethanone (Alternative B)
Symmetry ( C2v​ ) AsymmetricalSymmetricalAsymmetrical
1 H NMR (Aromatic) 2 distinct signals (H-3, H-5); 1H each1 distinct signal (H-3 & H-5 equivalent); 2H integration2 distinct signals (H-3, H-6); 1H each
19 F NMR 2 distinct signals (F-4, F-6)1 distinct signal (F-2 & F-6 equivalent)2 distinct signals (F-4, F-5)
19 F- 19 F Coupling Weak 4JFF​ (0–10 Hz) due to meta relationshipN/A (Equivalent nuclei do not split each other)Strong 3JFF​ (~20 Hz) due to ortho relationship
FT-IR (C=O stretch) ~1640–1650 cm −1 (Lowered by Intramolecular H-bond)~1670–1680 cm −1 (No Intramolecular H-bond)~1640–1650 cm −1 (Lowered by Intramolecular H-bond)

Deep Dive: The Causality Behind the Spectra

Nuclear Magnetic Resonance (NMR) Dynamics

The definitive method for distinguishing these isomers is multinuclear NMR ( 1 H and 19 F).

In 1-(4-Amino-2,6-difluorophenyl)ethanone , the molecule is symmetrical. The fluorine atoms at positions 2 and 6 are chemically and magnetically equivalent, yielding a single peak in the 19 F NMR spectrum. Similarly, the protons at positions 3 and 5 are equivalent, resulting in a single aromatic signal integrating to 2H in the 1 H NMR spectrum.

Conversely, 1-(2-Amino-4,6-difluorophenyl)ethanone is asymmetrical. The fluorine at position 4 is ortho to two protons, while the fluorine at position 6 is ortho to one proton and the acetyl group. This inequivalence produces two distinct 19 F signals. To differentiate this from the 4,5-difluoro isomer, we examine the JFF​ coupling constants. As demonstrated in 2[2], ortho fluorines (as seen in the 4,5-isomer) exhibit a strong 3JFF​ coupling of approximately 20 Hz. Meta fluorines (as seen in the 4,6-isomer) exhibit a much weaker 4JFF​ coupling, typically between 0 and 10 Hz.

Infrared (IR) Spectroscopy and Hydrogen Bonding

IR spectroscopy provides a rapid orthogonal validation method based on3[3]. In the 2-amino isomers, the spatial proximity of the primary amine to the acetyl carbonyl oxygen allows for a strong intramolecular hydrogen bond. This interaction pulls electron density away from the C=O double bond, giving it more single-bond character. Consequently, the force constant of the bond decreases, shifting the carbonyl stretching frequency to a lower wavenumber (~1640 cm −1 ). The 4-amino isomer lacks this proximity, resulting in a standard conjugated ketone stretch (~1675 cm −1 ).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical results, do not rely on standard 1D 1 H NMR alone. The complex multiplet splitting caused by 1 H- 19 F coupling can obscure critical data. Use the following self-validating protocols.

Protocol A: 1 H-Decoupled 19 F NMR for Unambiguous JFF​ Determination

Causality: By irradiating the proton frequencies, we remove all 1 H- 19 F heteronuclear coupling. The resulting 19 F spectrum will only show homonuclear 19 F- 19 F coupling, allowing for immediate and clear measurement of the ortho or meta JFF​ constants.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ . Ensure the solvent is anhydrous to prevent exchange broadening of the NH 2​ protons.

  • Instrument Setup: Tune the NMR probe to the 19 F frequency (e.g., 376 MHz on a 400 MHz console).

  • Acquisition: Set up a 1D 19 F experiment with inverse gated 1 H decoupling (to minimize Nuclear Overhauser Effect variations while removing proton splitting).

  • Validation:

    • If 1 singlet is observed Symmetrical isomer (4-Amino-2,6-difluoro).

    • If 2 doublets are observed with J≈20 Hz Ortho-fluoro isomer (2-Amino-4,5-difluoro).

    • If 2 doublets/singlets are observed with J<10 Hz Meta-fluoro target (2-Amino-4,6-difluoro).

Protocol B: Concentration-Dependent IR Spectroscopy

Causality: Intermolecular hydrogen bonding is concentration-dependent, while intramolecular hydrogen bonding is concentration-independent. This protocol proves that the observed IR shift is due to the internal 2-amino/1-acetyl relationship.

  • Sample Preparation: Prepare three solutions of the analyte in anhydrous CCl 4​ or CHCl 3​ at varying concentrations: 0.1 M, 0.01 M, and 0.001 M.

  • Acquisition: Acquire the FT-IR spectrum for each concentration using a liquid transmission cell (NaCl or KBr windows).

  • Validation: Monitor the C=O stretching peak. If the peak remains fixed at ~1640 cm −1 across all dilutions, the hydrogen bonding is intramolecular, confirming the 2-amino substitution pattern. If the peak shifts to a higher wavenumber upon dilution, the bonding was intermolecular, indicating a different substitution pattern (e.g., 4-amino).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." Funai.edu.ng (Wiley), 2014.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy (5th Ed.)." Chemistry.com.pk (Cengage Learning), 2024. [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Rusakov, Y. Y. "An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene." Journal of Fluorine Chemistry (via ResearchGate), 2023.[Link]

Sources

Comparative

A Comparative Guide to Establishing Analytical Standards for 1-(2-Amino-4,6-difluorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive framework for the characterization and establishment of 1-(2-Amino-4,6-difluorophenyl)ethanone as a ro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the characterization and establishment of 1-(2-Amino-4,6-difluorophenyl)ethanone as a robust analytical standard. It offers a comparative analysis of essential analytical methodologies, explaining the causality behind experimental choices to ensure scientific integrity and the generation of a self-validating, trustworthy standard.

Introduction: The Imperative for a Well-Characterized Standard

1-(2-Amino-4,6-difluorophenyl)ethanone is a fluorinated aromatic ketone of increasing importance as a key starting material and intermediate in the synthesis of novel pharmaceutical agents and advanced materials. The presence of the difluoro- and amino-moieties makes it a versatile scaffold, but also introduces potential challenges in synthesis, purification, and analysis.

For researchers in drug development and quality control, an analytical standard with a precisely determined purity and comprehensively characterized identity is not merely a convenience—it is a prerequisite for reliable quantification, impurity profiling, and regulatory compliance. This document outlines a multi-pronged analytical approach to qualify a batch of 1-(2-Amino-4,6-difluorophenyl)ethanone as a primary in-house reference standard, comparing the strengths and limitations of various techniques.

Foundational Workflow for Standard Qualification

The establishment of a reference standard is a systematic process that moves from unambiguous identification to precise purity assignment. The workflow ensures that the material is not only correctly identified but that its purity value is accurate and defensible.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Properties cluster_2 Phase 3: Certification A Candidate Material (High Purity Batch) B Structural Elucidation (NMR, MS) A->B samples C Functional Group ID (FTIR) A->C samples D Chromatographic Purity (HPLC-UV) B->D confirmed identity E Absolute Purity (qNMR) B->E confirmed identity G Volatile Impurities (GC-MS) B->G confirmed identity F Thermal Properties (DSC) C->F confirmed structure H Data Compilation & Uncertainty Assessment D->H E->H F->H G->H I Certified In-House Reference Standard H->I assign value

Caption: Workflow for qualifying an in-house analytical standard.

Part I: Unambiguous Identity Confirmation

Before purity can be assigned, the molecular identity of the candidate material must be unequivocally confirmed. This requires a combination of spectroscopic techniques that probe different aspects of the molecule's structure.

Structural Elucidation by NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a molecule like 1-(2-Amino-4,6-difluorophenyl)ethanone, a suite of NMR experiments is necessary.

    • ¹H NMR: Confirms the number and environment of protons, including the aromatic protons, the amino group, and the methyl ketone protons.

    • ¹³C NMR: Provides the carbon skeleton of the molecule.[1][2]

    • ¹⁹F NMR: This is critical for fluorinated compounds. It directly observes the fluorine atoms, confirming their presence and chemical environment, which is highly sensitive to the substitution pattern on the aromatic ring.[3][4]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this analyte, confirming its molecular ion peak and characteristic fragments resulting from the loss of the acetyl group or other cleavages.[5]

Functional Group Analysis by FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups. For this molecule, the spectrum is expected to show characteristic vibrational bands for:

  • N-H stretching of the primary amine.

  • C=O stretching of the ketone.

  • C-F stretching in the aromatic region.

  • Aromatic C=C bending .

Part II: Comparative Purity Assessment Methodologies

Purity is the most critical attribute of a reference standard. No single method is sufficient; a combination of orthogonal (based on different principles) techniques provides the highest confidence.

The Workhorse: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the standard method for purity analysis of non-volatile organic molecules.[6] Its purpose is to separate the main component from any related impurities (e.g., isomers, starting materials, degradation products).

Causality in Method Development:

  • Column Choice (C18): A C18 stationary phase is selected for its versatility and strong retention of moderately polar aromatic compounds.

  • Mobile Phase (Buffered Acetonitrile/Water): A buffered mobile phase (e.g., using formic acid or ammonium acetate) is crucial to control the ionization state of the primary amine group. This ensures consistent retention times and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficiency.

  • Detection (UV): The extended chromophore of the aromatic ketone allows for sensitive detection using a UV detector, typically set at the wavelength of maximum absorbance (λ-max).

The Primary Method: Quantitative NMR (qNMR)

While HPLC provides a relative purity (area %), Quantitative NMR (qNMR) offers a direct, absolute measure of purity traceable to the International System of Units (SI). It does not require a pre-existing standard of the same analyte.

Principle of Operation: In qNMR, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone). Because the signal intensity is directly proportional to the number of nuclei, a precise mass-to-mass purity can be calculated. This technique is authoritative for certifying reference materials.

Table 1: Comparison of Primary Purity Assessment Techniques

FeatureHPLC-UV (Area % Method)Quantitative NMR (qNMR)Rationale & Justification
Principle Chromatographic separation & UV absorbanceMolar ratio determination via nuclear signal integrationOrthogonal methods: separation vs. intrinsic molecular property. Using both provides high confidence.
Quantification Relative (Area %)Absolute (Mass %)qNMR provides a direct purity value without assuming all impurities respond to the detector.
Standard Needed None for area %, but requires a reference for assayCertified internal standard of a different compoundqNMR's reliance on a readily available, stable certified standard makes it a primary method.
Pros Excellent for resolving impurities, high sensitivityHigh precision, SI-traceable, no analyte-specific standard neededHPLC excels at impurity detection; qNMR excels at precise purity assignment of the main component.
Cons Assumes equal detector response for impuritiesLower sensitivity, may not detect non-protonated impuritiesCombining the two methods mitigates their individual weaknesses.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Method
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2-Amino-4,6-difluorophenyl)ethanone standard.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute further to 0.1 mg/mL for analysis.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: GC-MS Method for Identity and Volatiles
  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.[5]

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate or methanol.

  • GC Program:

    • Oven Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Confirm the molecular ion peak and compare the fragmentation pattern to a reference library or predicted fragmentation.

    • Identify any volatile impurities.

Establishing the Final Certified Value

The final certified purity of the in-house standard is determined by mass balance, combining data from all orthogonal techniques.

Caption: Mass balance approach for purity certification.

Table 2: Representative Data for a Qualified Standard Batch

Analytical TestMethodSpecificationResult
Identity ¹H, ¹³C, ¹⁹F NMR, MSConforms to structureConforms
Purity (Chromatographic) HPLC-UV (Area %)≥ 99.5%99.8%
Purity (Absolute) qNMRReport Value99.7% (Uncertainty ± 0.2%)
Melting Point DSCReport Value95.5 °C
Water Content Karl Fischer Titration≤ 0.5%0.08%
Residual Solvents GC-MS≤ 0.2%< 0.05%
Assigned Purity Mass Balance Report Value 99.6%

Conclusion and Best Practices

Establishing a reliable analytical standard for 1-(2-Amino-4,6-difluorophenyl)ethanone is a rigorous but essential process for ensuring data quality and reproducibility in research and development. The core principles of this guide—orthogonal analysis and methodological justification—are paramount.

  • Trustworthiness is Built on Orthogonality: Relying on a single technique like HPLC area % is insufficient. Confirming purity with a primary method like qNMR provides a self-validating system that significantly increases confidence in the assigned value.

  • Experience Informs Method Selection: The choice of buffered mobile phases in HPLC and the use of ¹⁹F NMR are direct consequences of the analyte's specific chemical structure. This expertise prevents common analytical pitfalls like poor peak shape or incomplete characterization.

  • Authoritative Grounding: All methods should be validated, and instruments calibrated against certified reference materials (CRMs) from reputable sources to ensure traceability and accuracy.[7][8]

By following this comprehensive approach, researchers can confidently establish and utilize an in-house standard for 1-(2-Amino-4,6-difluorophenyl)ethanone, ensuring the integrity of their subsequent analytical work.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (2026). 1-(2,6-Difluorophenyl)ethan-1-one.
  • MilliporeSigma. (n.d.). Certified Reference Materials.
  • Benchchem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • ARO Scientific Ltd. (n.d.). Aromatics Content Certified Reference Materials (CRM) and Standards.
  • BenchChem. (n.d.). 1-(2-Amino-4,6-difluorophenyl)ethanone.
  • Bide Pharmatech. (n.d.). 1-(2-Amino-6-fluorophenyl)ethanone.
  • PubChem. (n.d.). 1-(2,6-Difluorophenyl)ethan-1-one.
  • LGC Standards. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • Alfa Chemistry. (2020). Certified Reference Materials (CRMs).
  • Wittmann, C. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs).
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Clinical Lab Products. (2014). Certified Reference Materials for 2C Amine Internal Standards.
  • ChemicalBook. (n.d.). 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Bide Pharmatech. (n.d.). 1-(2-Amino-6-fluorophenyl)ethanone.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

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